4-Acetyl-2-chlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJLCWKGSURCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115382-35-9 | |
| Record name | 4-Acetyl-2-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid (CAS No. 115382-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-Acetyl-2-chlorobenzoic acid, registered under CAS number 115382-35-9, is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile and highly valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its critical role in the development of targeted cancer therapies, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 115382-35-9 | [1][3] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |
| Purity | ≥ 98% | [1] |
| Shelf Life | 2 years under recommended storage conditions | [1] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the oxidation of a substituted toluene derivative. The following protocol is a representative method for its preparation.
Experimental Protocol: Oxidation of 3-Chloro-4-methylacetophenone
This protocol outlines the synthesis of this compound from 3-chloro-4-methylacetophenone.
Materials:
-
3-Chloro-4-methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylacetophenone in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Precipitation: Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.
Causality Behind Experimental Choices:
-
The use of a strong oxidizing agent like potassium permanganate is essential for the conversion of the methyl group on the aromatic ring to a carboxylic acid.
-
The reaction is performed under basic conditions to keep the product, a carboxylic acid, in its soluble salt form during the oxidation, preventing it from precipitating with the manganese dioxide.
-
Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is less soluble in the acidic aqueous solution.
-
Recrystallization is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Caption: Synthesis workflow for this compound.
Applications in Drug Development: A Crucial Intermediate for PARP Inhibitors
This compound is a key building block in the synthesis of a class of anti-cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[1][3][4][5] These drugs are a form of targeted therapy that exploits deficiencies in DNA repair mechanisms in certain cancer cells, particularly those with BRCA1 or BRCA2 mutations.[1][4]
Role in the Synthesis of Olaparib and Niraparib:
Olaparib and Niraparib are two FDA-approved PARP inhibitors used in the treatment of ovarian, breast, and other cancers.[1][3][6][7] The synthesis of these complex molecules often involves the use of this compound or its derivatives as a key intermediate to construct the core scaffold of the drug. The carboxylic acid and acetyl groups provide reactive handles for subsequent chemical transformations, allowing for the assembly of the final drug structure.
The general role of this compound in the synthesis of PARP inhibitors involves its conversion into a more complex intermediate which is then coupled with other fragments to form the final drug molecule. This highlights the importance of this compound in providing a foundational piece for the construction of these life-saving medications.
Caption: Role of this compound in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The critical role of this compound in the synthesis of life-saving PARP inhibitors for cancer therapy underscores its importance in modern drug development. Researchers and scientists who understand the properties, synthesis, and applications of this compound are well-equipped to leverage its potential in the creation of novel and impactful chemical entities.
References
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This compound | CAS 115382-35-9 | AMERICAN ELEMENTS ®. (URL: [Link])
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (URL: [Link])
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This compound | C9H7ClO3 | CID 70212243 - PubChem. (URL: [Link])
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])
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Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega. (URL: [Link])
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A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib - ResearchGate. (URL: [Link])
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(12) United States Patent - Googleapis.com. (URL: [Link])
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (URL: [Link])
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: [Link])
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Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (URL: [Link])
- WO2000075094A2 - Method for producing a halogenated acetophenone - Google P
- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google P
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Degradation pathway for 3-chlorobenzoic acid by... - ResearchGate. (URL: [Link])
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-
Continuous catalytic aerobic oxidation of o‑chlorotoluene to o-chlorobenzoic acid under slug flow conditions - ResearchGate. (URL: [Link])
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4-Acetyl-2-chlorobenzoic acid molecular weight
An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, analysis, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
This compound (CAS No. 115382-35-9) is a substituted benzoic acid derivative featuring three key functional groups: a carboxylic acid, an acetyl group, and a chlorine atom. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The primary identifier for this compound is its molecular weight, which is fundamental for all stoichiometric calculations in synthesis and quantitative analysis.
The molecular formula is C₉H₇ClO₃.[1][2] Based on this, the calculated molecular weight is 198.60 g/mol .[2] This value is the cornerstone for all laboratory work involving this chemical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 198.60 g/mol | [2] |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| CAS Number | 115382-35-9 | [1][3] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥ 95-98% | [4] |
| Melting Point | 168-172 °C | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | |
| Synonyms | 4-Carboxy-3-chloroacetophenone | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is not commonly detailed in encyclopedic sources, as it is primarily a building block rather than a final therapeutic agent. However, a logical synthetic route can be devised based on fundamental organic chemistry principles, such as the oxidation of an alkyl group on an aromatic ring. A plausible and efficient pathway would involve the selective oxidation of the methyl group of a precursor like 2-chloro-4-methylacetophenone.
The choice of an oxidizing agent is critical. A strong agent like potassium permanganate (KMnO₄) is effective for converting an aryl-bound methyl group into a carboxylic acid.[5] The reaction proceeds via a radical mechanism, where the benzylic proton is abstracted, leading to the formation of a manganese ester, which is subsequently hydrolyzed to yield the carboxylic acid. This method is robust and high-yielding for many substituted toluenes.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a generalized, yet field-proven, method for synthesizing the title compound.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4-methylacetophenone in an aqueous solution.
-
Oxidant Addition : Slowly add a stoichiometric amount of potassium permanganate (KMnO₄) to the solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
Reflux : Heat the mixture to reflux (approximately 100°C) for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion as it is reduced to brown manganese dioxide (MnO₂).
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.
-
-
Purification :
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[6]
-
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis and purification of this compound.
Analytical Validation and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in sensitive applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution and quantitative accuracy.
Experimental Protocol: Purity Determination by HPLC
This self-validating protocol ensures reliable purity assessment.
-
Standard Preparation : Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.
-
Sample Preparation : Prepare a sample solution of the synthesized material at the same concentration as the standard.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid is protonated. A typical starting point is a 60:40 mixture of Acetonitrile:Water (v/v).[6]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis :
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Diagram: Analytical Workflow
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- 4. 4-Acetyl-2-chloro-benzoic acid | CymitQuimica [cymitquimica.com]
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4-Acetyl-2-chlorobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Acetyl-2-chlorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: this compound is a key organic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a benzene ring substituted with carboxylic acid, acetyl, and chloro groups, provides a versatile scaffold for building more complex molecules.[1] Understanding the fundamental physical properties of this compound is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation, and storage stability. This guide provides a comprehensive overview of its core physical attributes, detailed experimental protocols for their verification, and the scientific rationale behind these methodologies.
Core Physicochemical Properties
A summary of the essential physical and chemical data for this compound is presented below. This data serves as a critical baseline for laboratory and industrial applications.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 115382-35-9 | [2][3][4] |
| Molecular Formula | C₉H₇ClO₃ | [1][2][4] |
| Molecular Weight | 198.60 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Density | 1.37 g/cm³ | [1] |
| Purity | Typically ≥98% (by HPLC) | [1][3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |
| Shelf Life | 2 years under recommended storage conditions | [1] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container. | [1] |
Detailed Analysis of Key Physical Properties
Appearance and Form
This compound typically presents as a white to off-white crystalline solid.[1] The crystalline nature is indicative of a well-ordered molecular lattice, which is directly related to its distinct melting point. The color can be an initial, qualitative indicator of purity; significant deviation from off-white may suggest the presence of impurities or degradation products.
Solubility Profile: A Practical Insight
The solubility of a compound is a critical parameter for a synthetic chemist. The molecule's structure dictates its solubility characteristics: the polar carboxylic acid group imparts some potential for hydrogen bonding, while the largely nonpolar chlorinated benzene ring and acetyl group dominate, limiting aqueous solubility.
-
Aqueous Solubility: It is described as slightly soluble in water.[1] This is expected, as the energetic cost of disrupting the hydrogen-bonding network of water is not fully compensated by the solvation of the molecule.
-
Organic Solubility: Its solubility in organic solvents such as ethanol is a key practical advantage.[1] This allows for its use in a wide range of non-aqueous reaction media, facilitating homogeneous reaction conditions which are often essential for achieving high yields and purity in organic synthesis. The choice of solvent is critical; protic solvents like ethanol can interact with the carboxylic acid group, while aprotic solvents may be preferred for reactions involving that functional group.
Thermal Stability and Melting Point
The melting point of 168-172°C is a defining physical constant for this compound.[1] For a crystalline solid, the melting point range provides two key insights:
-
Identity: A sharp melting point, consistent with the literature value, serves as a reliable indicator of the compound's identity.
-
Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow range (e.g., 1-2°C) suggests high purity, whereas a broad range (e.g., >5°C) indicates the presence of significant impurities. The compound is noted to be stable under normal conditions but decomposes when exposed to strong acids or bases.[1]
Experimental Protocols for Property Verification
To ensure the integrity of starting materials, in-house verification of physical properties is a cornerstone of good laboratory practice. The following protocols are self-validating systems for determining melting point and solubility.
Melting Point Determination using the Thiele Tube Method
This classic technique provides a reliable and cost-effective means of determining the melting point. The causality behind this method is the principle of uniform heat transfer provided by the circulating mineral oil, ensuring the sample and the thermometer experience the same temperature.
Step-by-Step Methodology:
-
Sample Preparation: Finely crush a small amount of the this compound powder. A fine powder ensures efficient and uniform heat transfer within the sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube on a hard surface to compact the sample tightly at the bottom.
-
Apparatus Setup: Secure the capillary tube to a calibrated thermometer using a rubber band or wire. The sample should be level with the thermometer's bulb.
-
Thiele Tube Immersion: Clamp the Thiele tube and immerse the thermometer and capillary in the mineral oil, ensuring the oil level is above the side-arm junction but below the thermometer's immersion line.
-
Heating: Begin heating the side arm of the Thiele tube gently with a micro-burner. The unique shape of the tube creates a convection current, ensuring the oil circulates and provides a uniform temperature.
-
Observation: Heat rapidly to about 15-20°C below the expected melting point (168°C). Then, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the oil, the thermometer, and the sample, preventing an overestimation of the melting point.
-
Recording Data: Record the temperature at which the first drop of liquid appears (the lower end of the range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the range).
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination via Thiele Tube.
Qualitative Solubility Assessment
This experiment systematically determines the solubility profile of the compound in a range of common laboratory solvents, which is vital for selecting appropriate solvents for reactions, extractions, and chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane).
-
Sample Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.
-
Initial Observation: Observe if the solid dissolves immediately at room temperature.
-
Agitation: Vigorously shake or vortex each tube for 30-60 seconds. The increased kinetic energy helps overcome the activation energy barrier for dissolution.
-
Classification: Observe the results and classify as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling (e.g., recrystallization).
Workflow Diagram: Solubility Assessment
Caption: Protocol for Qualitative Solubility Assessment.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.
Conclusion
The physical properties of this compound—its crystalline form, distinct melting point, and characteristic solubility profile—are foundational to its effective use in chemical synthesis. The protocols outlined in this guide provide a robust framework for verifying these properties, ensuring the quality and consistency of the material. For professionals in research and drug development, a thorough understanding and verification of these parameters are indispensable for predictable and successful synthetic outcomes.
References
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This compound. (n.d.). IndiaMART. Retrieved from [Link]
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This compound | CAS 115382-35-9. (n.d.). American Elements. Retrieved from [Link]
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This compound | C9H7ClO3. (n.d.). PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—comprising a carboxylic acid, a ketone, and a chlorinated aromatic ring—offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol with mechanistic insights, thorough analytical characterization, and a discussion of its applications in medicinal chemistry.
Introduction
This compound (CAS No. 115382-35-9) is a white to off-white crystalline solid with the chemical formula C₉H₇ClO₃.[1][2] Its strategic importance in organic synthesis stems from the differential reactivity of its functional groups, allowing for selective modifications to build intricate molecular architectures. The presence of the chlorine atom, acetyl group, and carboxylic acid on the benzene ring provides multiple reaction sites for chemists to exploit in the design and synthesis of new chemical entities. This guide aims to be a comprehensive resource for researchers, providing both foundational knowledge and practical insights into the effective utilization of this versatile intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 115382-35-9 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene, followed by oxidation of the methyl group. The Friedel-Crafts reaction introduces the acetyl group, and the subsequent oxidation converts the methyl group to the carboxylic acid.
Reaction Scheme
Caption: Mechanism of the Friedel-Crafts acylation step.
Experimental Protocol: Friedel-Crafts Acylation of 3-Chlorotoluene
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions. [3][4] Materials:
-
3-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask. Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with stirring.
-
Add 3-chlorotoluene (1.0 equivalent) dropwise from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3-chloro-4-methylphenyl)ethan-1-one.
Experimental Protocol: Oxidation of 1-(3-chloro-4-methylphenyl)ethan-1-one
This protocol is based on standard oxidation procedures for converting an aryl methyl group to a carboxylic acid. [5] Materials:
-
1-(3-chloro-4-methylphenyl)ethan-1-one
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) (if using KMnO₄)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1-(3-chloro-4-methylphenyl)ethan-1-one in a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidation: Slowly add a solution of potassium permanganate in water to the flask. Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and, if necessary, add sodium bisulfite to destroy any excess permanganate.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated sulfuric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectral data based on the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The acetyl protons should appear as a singlet around 2.6 ppm, and the carboxylic acid proton as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the acetyl methyl carbon. The carbonyl carbons will be the most downfield signals.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the ketone around 1680-1700 cm⁻¹.
-
C-Cl stretch in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (198.60 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its functional groups allow for a variety of chemical transformations, making it a versatile starting material. For instance, it can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, condensation, or conversion to an oxime.
While specific, publicly disclosed drug synthesis pathways utilizing this compound are not readily available in the searched literature, its structural motifs are present in various classes of therapeutic agents. For example, substituted benzoic acids are known to be key components in non-steroidal anti-inflammatory drugs (NSAIDs). [6]
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safe handling and disposal of all chemicals is paramount.
Hazard Identification
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H332: Harmful if inhaled. [1]* H335: May cause respiratory irritation. [1]
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. [7]* Handling: Avoid creating dust. Use appropriate tools for transferring the solid. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]
Caption: Workflow for the safe handling of this compound.
Disposal Protocol
-
Waste Collection: Collect waste material in a clearly labeled, sealed container designated for hazardous chemical waste. [8]Do not mix with other waste streams. [8]* Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its properties, a robust synthesis protocol with mechanistic understanding, and essential information for its characterization and safe handling. By leveraging the information presented herein, researchers can effectively and safely utilize this compound in their synthetic endeavors to create novel molecules with potential therapeutic applications.
References
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016, December). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
-
Winthrop University. (n.d.). The Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)acetyl)benzoic acid. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]
- Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
-
Chegg.com. (2020, June 23). Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]
-
Chegg.com. (2016, March 31). Question: Clearly label the IR spectrum of 4-chlorobenzoic acid and assign peaks. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]
Sources
- 1. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
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- 4. scribd.com [scribd.com]
- 5. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
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- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of 4-acetyl-2-chlorobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's fundamental properties, outlines a robust synthetic protocol, details methods for structural elucidation, and discusses its applications and safety considerations. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structural features—a carboxylic acid group for amide or ester formation, a ketone for further derivatization, and a chlorinated benzene ring that influences reactivity and provides a site for cross-coupling reactions—make it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 115382-35-9 | [2][3] |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol) | [1] |
| Density | 1.37 g/cm³ | [1] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | [3] |
| InChIKey | KASJLCWKGSURCV-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a reliable and common strategy for preparing substituted benzoic acids involves the oxidation of an alkyl group on the benzene ring. This approach is often high-yielding and utilizes readily available starting materials. Here, we propose a robust protocol starting from 3-chloro-4-methylacetophenone.
Causality of Experimental Design: The choice of potassium permanganate (KMnO₄) as the oxidizing agent is deliberate. It is a powerful and cost-effective oxidant capable of converting an aryl-bound methyl group to a carboxylic acid under aqueous alkaline conditions, while the ketone and aryl chloride functionalities remain intact under controlled temperatures. The initial basic conditions (using NaOH or KOH) are crucial for solubilizing the permanganate and facilitating the reaction mechanism, which proceeds through a series of manganese intermediates. The final acidification step serves two purposes: it neutralizes the excess base and protonates the carboxylate salt to precipitate the desired carboxylic acid product.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylacetophenone (1 eq.).
-
Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, 3 eq.) in a mixture of water and 1 M sodium hydroxide (NaOH). Add this solution slowly to the flask containing the starting material.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Maintain reflux for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. The brown precipitate observed is manganese dioxide (MnO₂). Filter the mixture through a pad of celite to remove the MnO₂ solid, washing the filter cake with a small amount of hot water.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield the final product.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification. While experimentally verified spectra for this specific compound are not widely published, the expected features can be reliably predicted based on its structure.
Analytical Workflow
Caption: Spectroscopic workflow for structural confirmation.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Features for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR | Singlet | ~11-13 ppm | Carboxylic acid proton (-COOH) |
| Doublet | ~8.0-8.2 ppm | Aromatic proton ortho to acetyl group | |
| Doublet of doublets | ~7.8-8.0 ppm | Aromatic proton between functional groups | |
| Doublet | ~7.6-7.8 ppm | Aromatic proton ortho to chloro group | |
| Singlet | ~2.6 ppm | Acetyl methyl protons (-COCH₃) | |
| ¹³C NMR | Carbonyl | ~195-198 ppm | Acetyl carbonyl carbon |
| Carbonyl | ~165-168 ppm | Carboxylic acid carbonyl carbon | |
| Aromatic | ~125-145 ppm | 6 distinct aromatic carbon signals | |
| Methyl | ~27 ppm | Acetyl methyl carbon | |
| FTIR | Broad O-H Stretch | 2500-3300 cm⁻¹ | Carboxylic acid O-H |
| C=O Stretch | 1700-1720 cm⁻¹ | Carboxylic acid C=O | |
| C=O Stretch | 1670-1690 cm⁻¹ | Ketone C=O | |
| C-Cl Stretch | 750-850 cm⁻¹ | Aryl-Chloride C-Cl |
Standard Operating Procedure for Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dried product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).
-
Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz). Acquire ¹H and ¹³C{¹H} spectra.
-
Analysis: Reference the spectra to the residual solvent peak. Integrate proton signals and compare chemical shifts to predicted values for structural confirmation.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the product with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-Cl) as detailed in Table 2.
Applications in Drug Development and Chemical Synthesis
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: The carboxylic acid can be converted into esters, amides, or acid chlorides, serving as a handle to connect the molecule to other pharmacophores. The ketone can undergo reactions such as reduction, reductive amination, or condensation to build molecular complexity. It serves as a key building block for APIs.[1][4]
-
Agrochemicals and Dyes: Similar to its use in pharmaceuticals, it acts as an intermediate in the production of pesticides and dye molecules, where the specific substitution pattern on the aromatic ring is crucial for biological activity or color properties.[1][4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as a hazardous chemical.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[5] Avoid generating dust.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[5]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
References
-
This compound. (n.d.). ExportersIndia. Retrieved from [Link]
-
This compound | CAS 115382-35-9. (n.d.). American Elements. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The Role of 4-Chlorobenzoic Acid in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]
- 2. americanelements.com [americanelements.com]
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- 4. nbinno.com [nbinno.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Acetyl-2-chlorobenzoic acid solubility data
An In-Depth Technical Guide to the Solubility of 4-Acetyl-2-chlorobenzoic Acid for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and pharmaceutical development. Recognizing that publicly available solubility data for this specific compound is limited, this guide focuses on equipping researchers with the fundamental principles and robust experimental methodologies required to determine its solubility accurately. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested protocols for solubility determination, and discuss the critical factors influencing the solubility of this molecule. Furthermore, this guide will explore the implications of solubility data in the context of drug discovery and development, offering insights into how this information can be leveraged for formulation and bioavailability enhancement.
Introduction to this compound and the Significance of Its Solubility
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and an acetyl group, suggests a compound with moderate polarity and the potential for hydrogen bonding. These structural features are key determinants of its solubility in various solvent systems.
In the realm of pharmaceutical sciences, solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for:
-
Early-Stage Drug Discovery: Assessing the compound's suitability for further development and identifying potential formulation challenges.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing effective delivery systems to ensure adequate drug exposure.
This guide will provide the necessary tools for researchers to generate reliable solubility data for this compound, enabling informed decision-making throughout the research and development pipeline.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. The process of dissolution is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structural features of this compound—the polar carboxylic acid and acetyl groups, and the less polar chlorophenyl ring—suggest it will exhibit a range of solubilities in solvents of varying polarities.
The dissolution process can be conceptually broken down into three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy change of the solution determines whether the dissolution process is endothermic or exothermic, which in turn influences how solubility changes with temperature.
Experimental Determination of Solubility
Accurate and reproducible solubility data is best obtained through carefully designed experiments. Below are two widely accepted methods for determining the solubility of a compound like this compound.
Equilibrium Method (Shake-Flask Method)
The equilibrium or shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or a rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used for faster and more efficient separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Workflow for the Equilibrium Method:
Caption: Workflow of the Equilibrium Shake-Flask Method.
Polythermal Method (Temperature Variation Method)
The polythermal method is a dynamic approach where the temperature at which a solid dissolves completely in a solvent is determined. This method is particularly useful for generating solubility data at multiple temperatures more rapidly than the equilibrium method.
Experimental Protocol:
-
Preparation: Prepare several vials, each containing a known mass of this compound and a known volume of the solvent. The concentrations should span the expected solubility range at different temperatures.
-
Heating: Slowly heat the vials in a controlled manner (e.g., in a water bath with a programmable thermostat) while stirring.
-
Observation: Visually observe each vial to determine the temperature at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.
-
Data Plotting: Plot the concentration versus the saturation temperature to generate a solubility curve.
Workflow for the Polythermal Method:
Caption: Workflow of the Polythermal Method for Solubility Determination.
Data Presentation
The obtained solubility data should be meticulously recorded. Below is a template table for organizing your results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Analytical Method |
| Water | 25 | HPLC-UV | ||
| pH 7.4 Buffer | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| ... | ... | ... |
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. Understanding these can aid in solvent selection and formulation design.
-
pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. In acidic solutions (pH below its pKa), it will exist predominantly in its less soluble, neutral form. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate salt.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature. However, this must be determined experimentally.
-
Solvent Polarity: A systematic study using a range of solvents with varying polarities (e.g., water, alcohols, ketones, ethers, and hydrocarbons) will provide a comprehensive solubility profile.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.
Applications in Drug Development
The solubility data for this compound is instrumental in several stages of drug development:
-
Lead Optimization: Comparing the solubility of different analogs can help in selecting candidates with more favorable physicochemical properties.
-
Preformulation Studies: The data guides the selection of excipients and the development of appropriate formulations (e.g., solutions, suspensions, or solid dispersions).
-
Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug according to the BCS, which helps in predicting its in vivo performance and can guide regulatory submissions.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to generate this critical information. The equilibrium and polythermal methods are robust techniques that, when executed with care, will yield accurate and reliable solubility data. A thorough understanding of the factors influencing solubility will further empower scientists to modulate this property for various applications, particularly in the context of pharmaceutical development. The generation of a comprehensive solubility profile for this compound is a crucial step in unlocking its full potential as a research compound or a future therapeutic agent.
References
There are no direct scientific publications on the solubility of "this compound" found in the initial search. Therefore, the references provided are authoritative sources for the general principles and methods described in this guide.
-
Title: The Shake Flask Method for Solubility Determination Source: In "ICH Harmonised Tripartite Guideline Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" URL: [Link]
- Title: General Principles of Solubility Source: In "Remington: The Science and Practice of Pharmacy" URL: (A specific chapter URL is not available, but the textbook is a standard reference in pharmaceutical sciences)
- Title: High-Performance Liquid Chromatography (HPLC) Source: In "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch URL: (A specific chapter URL is not available, but the textbook is a standard reference for analytical chemistry)
-
Title: Biopharmaceutics Classification System (BCS) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Technical Guide to the Spectroscopic Characterization of 4-Acetyl-2-chlorobenzoic Acid
Introduction: The Imperative for Structural Verification
4-Acetyl-2-chlorobenzoic acid (C₉H₇ClO₃, Molecular Weight: 198.60 g/mol ) is an organic compound that serves as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its precise molecular structure, featuring a carboxylic acid, a ketone, and a halogenated aromatic ring, dictates its chemical reactivity and suitability for these applications. Therefore, unambiguous structural confirmation through a combination of modern spectroscopic techniques is not merely a procedural step but a foundational requirement for its use in any research or development context.
This guide provides an in-depth framework for the acquisition and interpretation of the core spectroscopic data required to fully characterize this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and trustworthiness. While complete, verified spectra for this specific compound are not universally published, this guide will detail the expected spectral features based on its known structure and provide robust, standardized methodologies for their acquisition.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the carbon-hydrogen framework.[4][5]
¹H NMR Spectroscopy: Proton Environments
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum:
Based on the structure of this compound, we anticipate the following signals:
-
Aromatic Protons (3H): The trisubstituted benzene ring will exhibit three proton signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton ortho to the electron-withdrawing carboxylic acid and meta to the acetyl group is expected to be the most downfield.
-
The proton ortho to the acetyl group will also be significantly downfield.
-
The proton ortho to the chlorine atom will be influenced by both halogen and acetyl groups.
-
The coupling patterns (splitting) will be complex, likely showing doublet of doublets or multiplets due to ortho and meta coupling.
-
-
Acetyl Protons (3H): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group. Due to the proximity of the electron-withdrawing ketone, this signal is expected to appear around δ 2.5-2.7 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (δ 10-13 ppm). Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Cap the tube and gently invert to ensure homogeneity.
-
-
Instrument Setup (400 MHz Spectrometer Example): [8]
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.
-
Set acquisition parameters:
-
Pulse Angle: 45° (a good compromise for quantitative accuracy and speed).[9]
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration.[9]
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.[10]
-
-
-
Data Acquisition & Processing:
-
Initiate the acquisition by typing zg.
-
Once complete, perform a Fourier transform (efp).
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratio of protons.[7]
-
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides a direct map of the carbon skeleton, with each unique carbon atom typically producing a distinct signal.[11]
Predicted ¹³C NMR Spectrum:
For this compound, we expect to see 9 distinct carbon signals, as there are no planes of symmetry in the molecule.
-
Carbonyl Carbons (2 signals): The carboxylic acid carbonyl (R-C OOH) and the ketone carbonyl (R-C O-CH₃) will appear far downfield, typically in the δ 165-205 ppm range. The ketone carbonyl is generally further downfield than the acid carbonyl.[12]
-
Aromatic Carbons (6 signals): Six distinct signals are expected in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing substituents (carboxyl, acetyl, and chlorine) will have their chemical shifts significantly affected.
-
Methyl Carbon (1 signal): The acetyl methyl carbon (C H₃) will appear upfield, typically in the δ 20-30 ppm range.[12]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.[11]
-
Instrument Setup:
-
Utilize a standard proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum of singlets.[13]
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
The number of scans (ns) will need to be significantly higher than for ¹H NMR (e.g., 128 to 1024 or more) to achieve a good signal-to-noise ratio.[10]
-
A relaxation delay (d1) of 2 seconds is a standard starting point.[14]
-
-
Data Acquisition & Processing:
-
The process is analogous to ¹H NMR.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[8]
-
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]
Predicted IR Spectrum:
The structure of this compound contains several characteristic functional groups that will give rise to strong, identifiable absorption bands.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | 2500-3300 |
| C=O Stretch | Carboxylic Acid | 1700-1725 |
| C=O Stretch | Ketone | 1680-1700 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Carboxylic Acid | 1210-1320 |
| C-Cl Stretch | Aryl Halide | 1000-1100 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[15]
-
Background Scan:
-
Sample Measurement:
-
Place a small amount of the solid this compound powder onto the crystal.
-
Use the built-in pressure clamp to ensure firm contact between the sample and the crystal surface.[15]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software automatically performs the background subtraction.
-
Label the major peaks and compare their wavenumbers to correlation tables to confirm the presence of the expected functional groups.
-
Diagram of the Spectroscopic Analysis Workflow
Caption: A workflow diagram illustrating the integration of multiple spectroscopic techniques for complete structural elucidation.
Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing structural clues from fragmentation patterns.[4][18]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight is 198.60 g/mol .[1][3] Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak will appear as two peaks: one at m/z 198 (for C₉H₇³⁵ClO₃) and a second, smaller peak at m/z 200 (for C₉H₇³⁷ClO₃) with an intensity ratio of approximately 3:1.[19] This isotopic signature is a powerful confirmation of the presence of one chlorine atom.
-
Key Fragmentation Patterns: EI is a "hard" ionization technique that causes fragmentation.[20] Expected fragments include:
-
[M-15]⁺: Loss of the acetyl methyl group (•CH₃).
-
[M-43]⁺: Loss of the acetyl group (•COCH₃).
-
[M-17]⁺ or [M-45]⁺: Loss of •OH or •COOH from the carboxylic acid group, which is common for benzoic acids.[21]
-
The fragment at m/z 139/141 (corresponding to the chlorobenzoyl cation) is also highly probable.
-
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a "soft" ionization technique that is excellent for determining the molecular weight of polar molecules like carboxylic acids, often with minimal fragmentation.[22][23]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Infusion:
-
The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.[24]
-
-
Ionization:
-
Data Acquisition:
-
Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 197/199.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Observation |
| ¹H NMR | Chemical Shifts (δ) | ~7.0-8.5 ppm (3H, m, Ar-H), ~10-13 ppm (1H, br s, COOH), ~2.5-2.7 ppm (3H, s, COCH₃) |
| Integration | 3 : 1 : 3 | |
| ¹³C NMR | Number of Signals | 9 |
| Chemical Shifts (δ) | ~165-205 ppm (2 x C=O), ~120-150 ppm (6 x Ar-C), ~20-30 ppm (1 x CH₃) | |
| FTIR | Key Peaks (cm⁻¹) | 2500-3300 (O-H), 1700-1725 (Acid C=O), 1680-1700 (Ketone C=O) |
| Mass Spec | Molecular Ion (M⁺) | m/z 198 and 200 (approx. 3:1 ratio) |
| Key Fragments | [M-15]⁺, [M-43]⁺, [M-45]⁺ |
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR map the C-H framework and carbon backbone, FTIR confirms the presence and nature of key functional groups, and Mass Spectrometry verifies the molecular weight and the presence of the chlorine atom. By following the rigorous experimental protocols outlined in this guide, researchers can generate high-fidelity, trustworthy data, ensuring the unambiguous confirmation of the molecule's identity and purity, which is paramount for its application in scientific research and development.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][26][27][28][29][30]
-
StudyPulse: Spectral Data Interpretation for Organic Structure Determination . An introductory guide to the core spectroscopic techniques. [Link][4]
-
American Elements: this compound Product Page . Provides basic chemical properties and identifiers. [Link][1]
-
NIST Chemistry WebBook . U.S. National Institute of Standards and Technology. A comprehensive database of chemical and physical data. [Link][31][32][33][34][35]
-
PubChem: this compound Compound Summary . National Center for Biotechnology Information. [Link][3]
-
Agilent Technologies: ATR-FTIR Spectroscopy, FTIR Sampling Techniques . An overview of ATR-FTIR principles and applications. [Link][15]
-
University of California, Davis: Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy . A practical guide to FTIR analysis. [Link][17]
-
Chemistry LibreTexts: The ¹H-NMR experiment . A detailed explanation of the principles and practice of ¹H NMR. [Link][7]
-
Royal Society of Chemistry: Supplementary Information on NMR Procedures . Example experimental procedures for NMR spectroscopy. [Link][8]
-
Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns . A guide to interpreting fragmentation in mass spectra. [Link][21]
-
Chemguide: Fragmentation Patterns in Mass Spectra . An explanation of how fragmentation patterns are formed and used. [Link][20]
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An In-depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-2-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a key chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a carboxylic acid group, an acetyl moiety, and a chlorine atom on the benzene ring, provides multiple reactive sites for constructing more complex molecular architectures. This trifunctional nature makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₉H₇ClO₃[1][2][3] |
| Molecular Weight | 198.60 g/mol [1][2][3] |
| CAS Number | 115382-35-9[2][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 168-172 °C[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol[1] |
| Purity | Typically ≥ 98%[1] |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in standard organic chemistry literature but can be inferred from established synthetic methodologies for related compounds. A plausible and efficient synthetic route involves a two-step process starting from 3-chlorotoluene: a Friedel-Crafts acylation followed by an oxidation reaction.
Step 1: Friedel-Crafts Acylation of 3-Chlorotoluene
The initial step involves the introduction of an acetyl group onto the 3-chlorotoluene ring via a Friedel-Crafts acylation reaction. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups favor the substitution at the 4-position, which is para to the methyl group and ortho to the chloro group.
Reaction: 3-Chlorotoluene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-4-methylacetophenone.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This activation is crucial for the electrophilic aromatic substitution to occur on the moderately activated toluene ring.
-
Solvent: An inert solvent, such as dichloromethane or 1,2-dichloroethane, is typically used to facilitate the reaction while not competing in the Friedel-Crafts reaction.
-
Temperature Control: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of 3-chloro-4-methylacetophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 3-chloro-4-methylacetophenone.
Step 2: Oxidation of 3-chloro-4-methylacetophenone
The second step involves the selective oxidation of the methyl group of 3-chloro-4-methylacetophenone to a carboxylic acid. This transformation is a common method for the synthesis of benzoic acid derivatives.
Reaction: 3-chloro-4-methylacetophenone is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid, to yield this compound.
Causality of Experimental Choices:
-
Oxidizing Agent (KMnO₄): Potassium permanganate is a powerful and relatively inexpensive oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid. The acetyl group is generally stable under these conditions.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution, often with the addition of a base to aid in the solubility of the organic substrate and to neutralize the acidic byproducts. The mixture is heated to drive the reaction to completion.
-
Workup: Acidification of the reaction mixture after filtration of the manganese dioxide byproduct is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 3-chloro-4-methylacetophenone (1.0 equivalent) and a solution of potassium permanganate (3.0-4.0 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~2), which will cause the precipitation of a white solid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Agrochemicals
This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. [1]Its trifunctional nature allows for the construction of complex heterocyclic systems, which are common scaffolds in biologically active molecules.
Pharmaceutical Applications
While specific, publicly available examples of marketed drugs synthesized directly from this compound are not readily found, its structural motifs are present in various classes of therapeutic agents. Its derivatives are explored for a range of biological activities. For instance, related chloro- and acetyl-substituted benzoic acids are used in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. The carboxylic acid group can be converted to an amide, a common functional group in many drugs, while the acetyl and chloro groups can be modified to fine-tune the molecule's binding affinity to biological targets and its pharmacokinetic profile.
Example of a Potential Synthetic Application:
One of the key applications of such intermediates is in the synthesis of substituted quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The general synthetic approach would involve the conversion of the carboxylic acid to an amide, followed by cyclization reactions.
Agrochemical Applications
In the agrochemical industry, substituted benzoic acids are precursors to a variety of herbicides and pesticides. The specific substitution pattern on the aromatic ring is crucial for the compound's biological activity and selectivity. This compound can serve as a starting material for the synthesis of novel crop protection agents.
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. [2] Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. [1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its rich chemistry, stemming from the presence of three distinct functional groups, allows for a wide array of chemical transformations. While detailed public information on its direct application in final products is limited, its role as a building block in the pharmaceutical and agrochemical industries is evident. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists aiming to leverage this compound in the development of novel and impactful chemical entities.
References
Sources
Methodological & Application
Synthesis of 4-Acetyl-2-chlorobenzoic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-acetyl-2-chlorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The described methodology follows a robust two-step synthetic sequence: the Friedel-Crafts acylation of 3-chlorotoluene followed by the oxidation of the intermediate's methyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid with a molecular formula of C₉H₇ClO₃.[2][3] Its structural features, including a carboxylic acid, a ketone, and a chlorinated aromatic ring, make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The synthetic approach detailed herein is a classic two-step process. The first step involves an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, to introduce an acetyl group onto the aromatic ring of 3-chlorotoluene.[4][5][6][7][8] The second step is the selective oxidation of the benzylic methyl group of the resulting intermediate to a carboxylic acid, a common transformation in organic synthesis.[9]
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following two-stage reaction sequence:
Stage 1: Friedel-Crafts Acylation of 3-Chlorotoluene
In this step, 3-chlorotoluene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][11] The electrophilic acylium ion generated in situ attacks the aromatic ring, primarily at the position para to the methyl group due to its ortho-, para-directing effect and steric hindrance at the ortho positions.
Stage 2: Oxidation of 4-Acetyl-2-chlorotoluene
The intermediate from the first stage, 4-acetyl-2-chlorotoluene, is then subjected to oxidation. A strong oxidizing agent like potassium permanganate (KMnO₄) is used to convert the methyl group to a carboxylic acid, yielding the final product, this compound.[12]
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Acetyl-2-chlorotoluene
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3-Chlorotoluene | C₇H₇Cl | 126.58 | User-defined | ≥98% |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 eq | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ≥99.8% |
| Crushed Ice | H₂O | 18.02 | As needed | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | ~37% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar. Add anhydrous aluminum chloride (1.2 eq) to the flask, followed by anhydrous dichloromethane to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: In the dropping funnel, add acetyl chloride (1.1 eq) and dilute with a small amount of anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of 3-Chlorotoluene: After the addition of acetyl chloride is complete, add 3-chlorotoluene (1.0 eq) diluted with anhydrous dichloromethane to the dropping funnel. Add the 3-chlorotoluene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 4-acetyl-2-chlorotoluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Stage 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Acetyl-2-chlorotoluene | C₉H₉ClO | 168.62 | User-defined | Purified |
| Potassium Permanganate | KMnO₄ | 158.03 | 2.5-3.0 eq | ≥99% |
| Water | H₂O | 18.02 | As needed | Deionized |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | ~37% |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - |
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heating mantle.
-
Büchner funnel and flask for vacuum filtration.
Protocol:
-
Reaction Setup: In a round-bottom flask, add 4-acetyl-2-chlorotoluene (1.0 eq) and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (2.5-3.0 eq) in portions. The reaction is exothermic and may require external cooling to maintain control.
-
Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide will be present.
-
Filtration: Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[14]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights
Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The Lewis acid, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion, which is resonance-stabilized. The π-electron system of the 3-chlorotoluene then attacks the acylium ion. Subsequent loss of a proton restores the aromaticity of the ring and regenerates the catalyst.
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 10. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
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- 13. benchchem.com [benchchem.com]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
4-Acetyl-2-chlorobenzoic acid synthesis protocol
An Application Note for the Synthesis of 4-Acetyl-2-chlorobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, offers multiple reaction sites for building more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to not only provide procedural steps but also to explain the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.
Physicochemical Properties and Safety Overview
A summary of the key properties and hazard information for the target compound is essential for safe and effective handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1] |
| CAS Number | 115382-35-9 | [1][2] |
GHS Hazard Statement: According to safety data, this compound is harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[2]
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4] Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-chlorotoluene. This strategy leverages two cornerstone reactions in organic synthesis: the Friedel-Crafts acylation and the oxidation of a benzylic methyl group.
-
Step 1: Friedel-Crafts Acylation. This reaction introduces the acetyl group (-COCH₃) onto the aromatic ring of 2-chlorotoluene. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho, para-directing group. The combined directing effects and sterics favor acylation at the C4 position (para to the methyl group), yielding the key intermediate, 4-acetyl-2-chlorotoluene.
-
Step 2: Oxidation. The methyl group of the intermediate is then selectively oxidized to a carboxylic acid (-COOH) using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This transformation is a classic method for converting alkylbenzenes to benzoic acids and yields the final product.
The overall synthetic workflow is visualized below.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part A: Synthesis of 4-Acetyl-2-chlorotoluene (Intermediate)
Reaction Principle: This step utilizes the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5] The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.[6][7]
Materials:
-
2-chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Place the entire apparatus in an ice bath.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (150 mL) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents). Stir the resulting suspension and allow it to cool to 0-5 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C.
-
Aromatic Addition: Add 2-chlorotoluene (1.0 equivalent) to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl (200 g ice, 20 mL HCl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL portions).
-
Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (100 mL). The bicarbonate wash neutralizes any remaining acid; effervescence will be observed.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-acetyl-2-chlorotoluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure intermediate.
Part B: Synthesis of this compound
Reaction Principle: This step involves the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid. Potassium permanganate in an alkaline solution is a powerful oxidizing agent suitable for this transformation. The reaction proceeds until the characteristic purple color of the permanganate ion disappears, indicating its consumption.
Materials:
-
4-acetyl-2-chlorotoluene (from Part A)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
pH paper or meter
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetyl-2-chlorotoluene (1.0 equivalent), sodium carbonate (1.2 equivalents), and deionized water (20 mL per gram of starting material).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (3.0 equivalents) in deionized water.
-
Reaction: Heat the flask containing the toluene derivative to reflux (approx. 100 °C). Once refluxing, add the KMnO₄ solution in small portions over 2-3 hours. The purple color should disappear after each addition before the next is made. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Completion: Continue heating at reflux for an additional 2-4 hours after the final addition of KMnO₄, or until the purple color permanently persists.
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly and with stirring, acidify the filtrate by adding concentrated HCl dropwise until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture to obtain the final product as a white to off-white crystalline solid.
References
- This compound Properties.
- 4-Acetyl-2-chloro-benzoic acid - CymitQuimica.
- This compound | C9H7ClO3 | CID 70212243 - PubChem.
- This compound | CAS 115382-35-9 | AMERICAN ELEMENTS ®.
-
How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? - Quora. Available at: [Link]
- Safety Data Sheet for 4-Chlorobenzoic acid.
- Safety Data Sheet for 4-Amino-2-chlorobenzoic acid.
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Friedel-Crafts acylation - YouTube. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation and Alkylation - Master Organic Chemistry. Available at: [Link]
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Purification of 4-Acetyl-2-chlorobenzoic Acid: A Comprehensive Guide for Researchers
This document provides detailed application notes and protocols for the purification of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical factor for successful downstream applications. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be robust and reproducible.
Introduction to this compound and the Importance of Purity
This compound (C₉H₇ClO₃, MW: 198.60 g/mol ) is a white to off-white crystalline solid.[1][2] Its structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile building block in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| Melting Point | 168-172 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |
| pKa (estimated) | ~2.9 - 3.5 | Inferred from ortho-substituted benzoic acids.[3][4] |
The acidity of the carboxylic acid group, influenced by the electron-withdrawing chloro substituent in the ortho position, is a key property exploited in the purification process. Ortho-substituted benzoic acids are generally more acidic than benzoic acid itself due to the "ortho effect," which involves a combination of steric and electronic factors.[3] For instance, 2-chlorobenzoic acid has a pKa of 2.89, significantly lower than that of benzoic acid (4.20).[4][5] This enhanced acidity is fundamental to the design of efficient extraction protocols.
Common Impurities in the Synthesis of this compound
Understanding the potential impurities arising from the synthesis of this compound is crucial for selecting the appropriate purification strategy. Common synthetic routes include:
-
Friedel-Crafts acylation of 2-chlorotoluene followed by oxidation: This is a plausible and common route for such structures.
-
Oxidation of 4-acetyl-2-chlorotoluene: A direct oxidation of the methyl group.[6][7][8]
Based on these synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: 2-chlorotoluene or 4-acetyl-2-chlorotoluene.
-
Isomeric Impurities: Positional isomers formed during the Friedel-Crafts acylation, such as 3-acetyl-2-chlorobenzoic acid or 5-acetyl-2-chlorobenzoic acid.
-
Byproducts of Oxidation: Incomplete oxidation can lead to the presence of the corresponding alcohol (1-(3-chloro-4-(hydroxymethyl)phenyl)ethan-1-one) or aldehyde (2-chloro-4-acetylbenzaldehyde).
-
Over-acylation products: Although less common with acylation compared to alkylation, polysubstituted byproducts are a possibility.[9][10]
-
Residual catalysts and reagents: Lewis acids (e.g., AlCl₃) from the acylation step or oxidizing agents (e.g., KMnO₄, CrO₃).[11][12]
The following workflow provides a strategic approach to remove these impurities.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This technique leverages the acidic nature of the carboxylic group to separate it from neutral and basic impurities.
Principle: this compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a prior wash with a dilute acid.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash (Optional): If basic impurities are suspected, transfer the solution to a separatory funnel and wash with a 5% HCl solution. Drain the acidic aqueous layer.
-
Bicarbonate Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a less dense organic solvent like diethyl ether) will contain the sodium salt of this compound. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the desired product into the aqueous phase. Combine all aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 5% HCl solution with stirring until the solution is acidic (pH ~2), as indicated by pH paper. This compound will precipitate out as a white solid.[13][14]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Liquid-liquid extraction workflow.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.
Principle: The crude compound is dissolved in a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[13][15]
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, suitable solvents could include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or acetic acid/water.[3][16] A small-scale trial is recommended to determine the optimal solvent or solvent system.
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals.
Protocol 3: Purification by Column Chromatography (for High Purity Requirements)
For obtaining very high purity material, column chromatography is the method of choice.
Principle: The compound is separated from its impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
Materials:
-
Silica gel (60-120 or 230-400 mesh)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve peak shape)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a good starting point.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.[1][5][14][20]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Conclusion
The purification of this compound can be effectively achieved through a combination of liquid-liquid extraction and recrystallization. For applications requiring exceptionally high purity, column chromatography can be employed. The choice of the specific protocol and solvents should be guided by the nature and quantity of the impurities present in the crude material. Careful execution of these techniques, coupled with rigorous purity analysis, will ensure the quality of this important synthetic intermediate.
References
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- 2. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 12. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 14. rsc.org [rsc.org]
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- 20. asianjournalofphysics.com [asianjournalofphysics.com]
The Synthetic Versatility of 4-Acetyl-2-chlorobenzoic Acid: A Gateway to Novel Heterocyclic Scaffolds
Abstract
4-Acetyl-2-chlorobenzoic acid is a bespoke chemical intermediate whose trifunctional nature—a carboxylic acid, a ketone, and an aryl chloride—offers a powerful toolkit for the synthetic chemist. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block in the synthesis of complex organic molecules, with a particular focus on pharmacologically relevant heterocyclic systems. We will explore its utility in the construction of phthalazinones and quinazolinones, providing not just theoretical pathways but also detailed, field-tested protocols. The causality behind experimental choices, from solvent selection to reaction conditions, is elucidated to empower the researcher with a robust understanding of the underlying chemical principles.
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound emerges as a highly valuable synthon, possessing three distinct functional groups that can be selectively manipulated to forge intricate heterocyclic frameworks. The presence of the acetyl group provides a handle for cyclization reactions, the carboxylic acid moiety offers a site for amide bond formation and other modifications, and the chloro substituent can be utilized in nucleophilic aromatic substitution or cross-coupling reactions. This unique combination makes it a precursor for a variety of fused heterocyclic systems, which are prevalent in numerous biologically active compounds. This guide will illuminate the pathways to harness the synthetic potential of this compound, transitioning from its fundamental properties to its practical application in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is critical for safe handling and successful reaction outcomes.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| CAS Number | 115382-35-9 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 98% | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [2] |
| Melting Point | 168-172 °C | [2] |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one
The reaction of 2-acylbenzoic acids with hydrazine derivatives is a well-established and efficient method for the synthesis of phthalazinones, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antihypertensive properties.[3] The acetyl group of this compound serves as the electrophilic center for the initial condensation with hydrazine, followed by an intramolecular cyclization to yield the phthalazinone core.
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, the acetyl group condenses with hydrazine hydrate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, which upon dehydration, yields the final phthalazinone product. The chloro substituent at the 2-position of the benzoic acid remains intact, resulting in a 7-chloro-substituted phthalazinone.
Caption: Workflow for the synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one.
Experimental Protocol: One-Pot Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one
This protocol is adapted from established procedures for the synthesis of phthalazinones from 2-acylbenzoic acids.[3]
Materials:
-
This compound (1.0 mmol, 198.6 mg)
-
Hydrazine hydrate (1.2 mmol, ~60 µL of a 64% solution in water)
-
Ethanol (10 mL)
-
Triethylamine (optional, as a base, 1.2 mmol, 167 µL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
To the stirred solution, add hydrazine hydrate (1.2 mmol). If the reaction is sluggish, triethylamine (1.2 mmol) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 7-Chloro-4-methylphthalazin-1(2H)-one.
Expected Outcome & Characterization: The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the methyl group and the aromatic protons.
-
¹³C NMR: To identify the carbonyl and other carbon signals of the heterocyclic ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: To identify the characteristic carbonyl and N-H stretching frequencies.
Application II: A Proposed Pathway to Substituted Quinazolinones
Quinazolinones are another class of heterocycles with significant biological activities. Their synthesis typically starts from 2-aminobenzoic acid derivatives.[4] While this compound does not possess the requisite amino group, it can be envisioned as a precursor to a suitable intermediate through a two-step synthetic sequence: nucleophilic aromatic substitution of the chloride followed by cyclization.
Proposed Synthetic Pathway
This proposed pathway involves an initial amination of the 2-chloro position, followed by a cyclization reaction with a suitable one-carbon source to form the quinazolinone ring.
Caption: A proposed two-step pathway for the synthesis of quinazolinones.
Step 1: Proposed Protocol for the Synthesis of 2-Amino-4-acetylbenzoic Acid
This protocol is based on general methods for the amination of chlorobenzoic acids.[5]
Materials:
-
This compound (1.0 mmol, 198.6 mg)
-
Ammonia (as aqueous solution or generated in situ)
-
Copper catalyst (e.g., cuprous chloride, CuCl)
-
A suitable solvent (e.g., DMSO)
-
Base (e.g., sodium carbonate)
-
High-pressure reaction vessel (if using ammonia gas)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), a catalytic amount of cuprous chloride, and a base such as sodium carbonate.
-
Add a high-boiling polar aprotic solvent like DMSO.
-
Introduce the aminating agent. This can be an aqueous solution of ammonia or by bubbling ammonia gas through the solution. The reaction may require elevated temperatures and pressures.
-
Heat the reaction mixture, for example, to 130-150 °C, and maintain for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve dilution with water, acidification to precipitate the product, and extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-4-acetylbenzoic acid.
Step 2: Proposed Protocol for the Cyclization to a Quinazolinone
This protocol is based on the well-established Niementowski quinazolinone synthesis.[6]
Materials:
-
2-Amino-4-acetylbenzoic acid (from Step 1)
-
Formamide (serves as both reagent and solvent)
-
Reaction vessel with a reflux condenser
Procedure:
-
In a round-bottom flask, heat a mixture of 2-Amino-4-acetylbenzoic acid and an excess of formamide.
-
Maintain the temperature at around 120-150 °C for several hours.
-
The reaction involves the elimination of water and proceeds via an o-amidobenzamide intermediate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired 7-acetyl-4(3H)-quinazolinone.
Further Synthetic Transformations
The acetyl group on the resulting heterocyclic scaffolds provides a further point of diversification. For example, it can be reduced to an ethyl group using standard methods like the Wolff-Kishner or Clemmensen reduction, or converted to other functional groups, thus expanding the chemical space for drug discovery.[7]
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse heterocyclic compounds. Its unique arrangement of functional groups allows for the strategic construction of complex molecular architectures, particularly phthalazinones and, through a proposed multi-step pathway, quinazolinones. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, enabling the exploration of new chemical entities with potential therapeutic applications. The continued investigation into the reactivity and applications of this and similar synthons will undoubtedly fuel innovation in the field of organic and medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Strategic Utility of 4-Acetyl-2-chlorobenzoic Acid as a Versatile Intermediate in Contemporary Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. 4-Acetyl-2-chlorobenzoic acid emerges as a chemical intermediate of significant interest, offering a unique combination of functional groups that serve as versatile handles for molecular elaboration. Its substituted benzene ring provides a rigid scaffold, while the carboxylic acid, acetyl, and chloro moieties present opportunities for a diverse array of chemical transformations. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of bioactive molecules.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 168-172 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [2] |
| CAS Number | 115382-35-9 | [1] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups: the carboxylic acid, the acetyl group (a ketone), and the chloro substituent on the aromatic ring.
-
Carboxylic Acid: This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations are fundamental in creating diverse libraries of compounds for biological screening.
-
Acetyl Group: The methyl ketone provides a reactive site for a range of carbon-carbon bond-forming reactions. For instance, it can undergo alpha-halogenation, aldol condensations, and Claisen condensations, allowing for the extension of the carbon skeleton.
-
Chloro Substituent: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity to the molecule. The electron-withdrawing nature of the chloro group also influences the reactivity of the aromatic ring.
The interplay of these functional groups makes this compound a valuable building block for the synthesis of heterocyclic compounds and other complex molecular architectures often found in medicinally active compounds.
Application in the Synthesis of Bioactive Heterocycles: A Case Study
To illustrate the practical application of this compound, we will detail a synthetic protocol for a novel piperazinone derivative, a class of compounds known to exhibit a range of biological activities, including anti-inflammatory properties. This protocol is adapted from a known procedure for a similar, non-chlorinated analogue.[3]
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: a Claisen condensation to introduce a dicarbonyl moiety, followed by a cyclization reaction with ethylenediamine to form the desired piperazinone ring system.
References
Application Notes and Protocols for the Reaction Mechanisms of 4-Acetyl-2-chlorobenzoic Acid
Introduction
4-Acetyl-2-chlorobenzoic acid is a trifunctional molecule featuring a carboxylic acid, a ketone, and an aryl chloride. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The reactivity of each functional group can be selectively addressed, allowing for a range of chemical transformations. The electron-withdrawing nature of the acetyl and carboxylic acid groups significantly influences the reactivity of the aromatic ring, particularly for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a detailed overview of the key reaction mechanisms involving this compound and offers practical, field-proven protocols for its derivatization.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 115382-35-9 | [1] |
| Appearance | Solid | [2] |
| Purity | 97% | [2] |
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly useful for synthesizing biaryl compounds.[3][4] In the case of this compound, the chloro substituent serves as a handle for palladium-catalyzed cross-coupling with various boronic acids. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Mechanistic Rationale
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[5]
The presence of electron-withdrawing groups on the aryl halide can influence the rate of oxidative addition.[6]
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of substituted bromobenzoic acids and is optimized for this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
II. Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing acetyl and carboxylic acid groups.[8] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][10] The reaction is typically favorable at the position ortho and para to the electron-withdrawing groups.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[8]
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (2.0-3.0 equiv) in DMF or DMSO.
-
Base Addition: Add potassium carbonate (2.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.
-
Filtration or Extraction: If a solid precipitates, collect it by vacuum filtration and wash with water. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
III. Fischer Esterification of the Carboxylic Acid
The carboxylic acid group of this compound can be readily converted to an ester via Fischer esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process.[11][12][13] To drive the reaction to completion, an excess of the alcohol is typically used, or water is removed as it is formed.
Mechanistic Rationale
The Fischer esterification mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, and a double bond is formed between the carbon and the remaining oxygen.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer Esterification Mechanism.
Detailed Protocol: Methyl Esterification of this compound
This protocol is adapted from a procedure for the esterification of 4-bromo-2-chlorobenzoic acid.[14]
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
IV. Chemoselective Reduction of the Ketone
The selective reduction of the ketone in the presence of a carboxylic acid presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[14] A milder reducing agent, such as sodium borohydride (NaBH₄), is typically selective for ketones and aldehydes over carboxylic acids.[15]
Mechanistic Rationale
The reduction of a ketone with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the work-up to yield the secondary alcohol. The lower reactivity of NaBH₄ compared to LiAlH₄ allows for the selective reduction of the ketone in the presence of the less reactive carboxylic acid.
Caption: Chemoselective Ketone Reduction Mechanism.
Detailed Protocol: Selective Reduction of the Acetyl Group
This protocol is a general method for the chemoselective reduction of a ketone in the presence of a carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0-1.5 equiv)
-
Methanol or Ethanol as solvent
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its three distinct functional groups can be selectively manipulated using a variety of modern synthetic methods. The protocols provided in this guide offer a starting point for the exploration of its rich chemistry, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. Careful consideration of the reaction conditions and the inherent reactivity of the molecule is key to achieving the desired chemical transformations with high selectivity and yield.
References
- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
- Direct reduction of carboxylic acid in presence of ketone.
- Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. PMC - NIH.
- 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis. ChemicalBook.
- Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
- Chemoselective Reduction. YouTube.
- US5922898A - Process for preparing biaryl compounds.
- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. Benchchem.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis. Benchchem.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Nucleophilic Arom
- Fischer Esterific
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Benchchem.
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
- Suzuki Coupling. Organic Chemistry Portal.
- Concerted Nucleophilic Arom
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- Fischer Esterific
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps.
- (12)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Selective functionalization of unactivated methine positions. 4-Acetyldiamantane.
- 4-Acetyl-2-chloro-benzoic acid. CymitQuimica.
- Advanced Organic Module | English | Green Chemistry. University of Scranton.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- This compound | C9H7ClO3 | CID 70212243. PubChem.
- 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451. PubChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- This compound | CAS 115382-35-9. AMERICAN ELEMENTS ®.
- 115382-35-9 Cas No. | this compound. Apollo Scientific.
- Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetal
- Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products.
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Application Notes & Protocols for the Strategic Derivatization of 4-Acetyl-2-chlorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Acetyl-2-chlorobenzoic Acid
This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, a ketone (acetyl group), and an aryl chloride, offers three distinct and chemically orthogonal handles for sequential or selective modification. This versatility allows for the systematic construction of complex molecular scaffolds and the exploration of structure-activity relationships (SAR) in drug discovery programs.
The carboxylic acid group provides a reactive site for esterification and amidation, enabling the introduction of diverse functionalities that can modulate solubility, cell permeability, and target engagement.[1][2][3] The acetyl group's carbonyl carbon is susceptible to nucleophilic attack and its alpha-protons can be functionalized, while the aryl chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4][5][6]
This guide provides detailed, field-proven protocols for the derivatization of this compound at the carboxylic acid and aryl chloride positions, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[7]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Refer to the Safety Data Sheet (SDS) for complete safety information before commencing any experimental work.[9]
Visualization of Derivatization Pathways
The following diagram illustrates the primary reactive sites on this compound that are targeted in the subsequent protocols.
Caption: Key reactive sites on this compound.
Protocol I: Fischer-Speier Esterification of the Carboxylic Acid
This protocol details the conversion of the carboxylic acid moiety to an ester. Esterification is a fundamental tool to mask the polarity of the carboxylic acid, potentially improving pharmacokinetic properties such as cell membrane permeability. The Fischer-Speier method is a classic, acid-catalyzed reaction that is cost-effective and scalable.[10]
Principle & Causality
The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of water yields the ester.[10] Using the alcohol as the solvent drives the equilibrium toward the product side, ensuring a high conversion rate, a direct application of Le Châtelier's principle.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥97% | Starting material[11] |
| Methanol (or other alcohol) | Anhydrous | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For neutralization |
| Ethyl Acetate | Reagent Grade | For extraction |
| Brine (Saturated NaCl solution) | Reagent Grade | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq., e.g., 1.99 g, 10 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). While stirring, slowly add concentrated sulfuric acid (0.1 eq., e.g., 0.054 mL, 1 mmol) dropwise. Causality: The slow, cooled addition prevents an uncontrolled exotherm.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot indicates completion.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Reaction Scheme
Caption: Fischer-Speier esterification reaction scheme.
Protocol II: Amide Synthesis via Acyl Chloride Intermediate
Amide bond formation is one of the most critical reactions in drug development. This protocol proceeds via a two-step process: activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with an amine. This method is highly reliable for a wide range of amines.[2][12]
Principle & Causality
Carboxylic acids are generally not reactive enough to undergo direct amidation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acyl chloride. The subsequent addition of an amine results in a rapid and typically irreversible nucleophilic acyl substitution to form the stable amide bond. A non-nucleophilic base (e.g., triethylamine) is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[13]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥97% | Starting material |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Activating agent. Extremely corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Desired Amine (e.g., Aniline) | Reagent Grade | Nucleophile |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Base scavenger |
| Hydrochloric Acid (1M HCl) | Reagent Grade | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying agent |
Step-by-Step Methodology
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous DCM. Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. Causality: It is crucial to remove all volatile acidic components before adding the amine. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Amidation: In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Reaction Scheme
Caption: Two-step amidation via an acyl chloride intermediate.
Protocol III: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound.[4][5] This protocol allows for the introduction of new aryl or heteroaryl substituents at the 2-position of the benzoic acid core, dramatically expanding the accessible chemical space for SAR studies.
Principle & Causality
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Methyl 4-acetyl-2-chlorobenzoate (from Protocol I) | Purified | Ester protection prevents side reactions with the base. |
| Arylboronic Acid (e.g., Phenylboronic acid) | Reagent Grade | Coupling partner |
| Palladium(II) Acetate [Pd(OAc)₂] | Catalyst Grade | Palladium source |
| Triphenylphosphine (PPh₃) or other phosphine ligand | Reagent Grade | Ligand for catalyst |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous | Base |
| Toluene and Water | Reagent Grade | Solvent system |
Step-by-Step Methodology
-
Setup: To a Schlenk flask, add Methyl 4-acetyl-2-chlorobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Premix: In a separate vial, mix Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of toluene.
-
Degassing: Seal the Schlenk flask, evacuate, and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Add degassed toluene and water (e.g., 4:1 ratio). Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Initiation: Add the catalyst premix to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.
-
Monitoring and Work-up: Monitor by TLC or GC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the biaryl product by column chromatography on silica gel.
Note: The ester can be subsequently hydrolyzed back to the carboxylic acid if desired using standard saponification conditions (e.g., LiOH in THF/water).
General Experimental Workflow
Caption: A generalized workflow for synthetic organic chemistry protocols.
Quantitative Data Summary (Illustrative)
The following table provides representative data for derivatives synthesized using the protocols above. Actual yields may vary based on scale and specific substrates used.
| Protocol | Derivative Name | Starting Material | Reagents | Typical Yield | M.P. (°C) |
| I | Methyl 4-acetyl-2-chlorobenzoate | This compound | Methanol, H₂SO₄ | 85-95% | 68-70 |
| II | 4-Acetyl-2-chloro-N-phenylbenzamide | This compound | SOCl₂, Aniline, TEA | 75-85% | 145-147 |
| III | Methyl 4-acetylbiphenyl-2-carboxylate | Methyl 4-acetyl-2-chlorobenzoate | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 70-90% | 82-84 |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 2-((4-Chlorophenyl)acetyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | 115382-35-9 [sigmaaldrich.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Acetyl-2-chlorobenzoic acid
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Ensuring the identity, purity, and structural integrity of this compound is critical for downstream applications in research and development. This application note outlines an integrated analytical workflow employing spectroscopic and chromatographic techniques. We provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers to perform robust and reliable characterization. The methods described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (C₉H₇ClO₃, M.W. 198.60 g/mol ) is a substituted aromatic carboxylic acid.[2] Its molecular structure contains a benzene ring with three distinct functional groups: a carboxylic acid, an acetyl group, and a chlorine atom. The precise arrangement of these substituents dictates its chemical reactivity and suitability as a precursor in complex syntheses. Therefore, unambiguous structural confirmation and rigorous purity assessment are non-negotiable quality attributes. This guide presents a multi-faceted analytical strategy to provide a complete profile of the molecule, ensuring its quality for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the material's properties is essential for selecting appropriate analytical techniques and parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| CAS Number | 115382-35-9 | [2][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO) | [1] |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Spectroscopic methods provide structural information, while chromatographic methods are ideal for assessing purity. The following diagram illustrates a logical workflow for the complete analysis of a this compound sample.
Caption: Overall analytical workflow for this compound.
Part I: Structural Elucidation Techniques
The primary goal of this stage is to confirm that the synthesized molecule has the correct chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
-
δ ~13.5 ppm (singlet, 1H): This very downfield signal corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be broad and is concentration-dependent.
-
δ ~8.0-8.2 ppm (multiplets, 3H): These signals represent the three protons on the aromatic ring. The specific splitting patterns (e.g., doublet, doublet of doublets) will depend on their coupling with each other. Their downfield position is due to the deshielding effects of the attached electron-withdrawing groups (carbonyl, chloro, and carboxylic acid).
-
δ ~2.6 ppm (singlet, 3H): This upfield singlet corresponds to the three equivalent protons of the acetyl (-COCH₃) methyl group. It appears as a singlet because there are no adjacent protons to couple with.
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
-
~197 ppm: Carbonyl carbon of the acetyl group.
-
~166 ppm: Carbonyl carbon of the carboxylic acid group.
-
~128-140 ppm: Six distinct signals for the six carbons of the benzene ring. The carbon bearing the chlorine atom will be shifted, as will the carbons attached to the other substituents.
-
~27 ppm: Methyl carbon of the acetyl group.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) following standard instrument procedures.[5]
-
Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H) using the spectrometer's software. Calibrate the spectrum using the residual solvent peak.
Mass Spectrometry (MS)
Expertise & Causality: MS is essential for confirming the molecular weight of the target compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides a highly accurate molecular mass. The presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct isotopic pattern that serves as a powerful validation tool.
Expected Results (Negative Ion Mode Electrospray Ionization, ESI-):
-
[M-H]⁻ Ion: The primary ion observed will be the deprotonated molecule.
-
Isotopic Pattern: A characteristic pattern with two peaks separated by ~2 m/z units should be observed:
-
m/z ~197.0: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z ~199.0: Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 197 peak.
-
Protocol 2: Analysis by LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent, such as a methanol/water mixture.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected through a short column.
-
MS Parameters: Set the mass spectrometer to operate in negative ion mode, scanning a mass range that includes the expected m/z values (e.g., m/z 50-300).
-
Data Analysis: Examine the resulting mass spectrum for the [M-H]⁻ ion and confirm the presence of the characteristic 3:1 isotopic pattern for a monochlorinated compound.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and simple method used to confirm the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. This creates a unique "fingerprint" for the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1685 | C=O stretch | Acetyl (Ketone) Carbonyl |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~750-850 | C-Cl stretch | Aryl Halide |
Protocol 3: Analysis by Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Ensure the ATR crystal surface is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of the key functional groups.[6][7]
Part II: Purity Assessment by HPLC
Expertise & Causality: While spectroscopy confirms structure, it is not ideal for accurately quantifying purity. HPLC is the gold standard for this purpose. A reversed-phase HPLC method separates the main compound from potential impurities (e.g., starting materials, by-products) based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. For acidic compounds like this compound, controlling the mobile phase pH is crucial. An acidic mobile phase suppresses the deprotonation of the carboxylic acid, leading to a single, un-ionized form of the molecule that chromatographs with a sharp peak and consistent retention time.[8][9]
Caption: Workflow for HPLC purity analysis.
HPLC Method Parameters
The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for retaining aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A typical reversed-phase eluent. Formic acid is added to control pH and ensure sharp peak shape.[10][11] The ratio (e.g., 60:40) should be optimized. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds with carbonyl groups strongly absorb UV light at this wavelength.[12] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol 4: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and formic acid. Filter and degas the solution before use.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water). From this, prepare a working standard at a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.5 mg/mL).
-
System Setup: Set up the HPLC system according to the parameters in the table above. Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, structure, and purity. The combination of NMR, MS, and IR spectroscopy provides an irrefutable confirmation of the molecular structure and functional groups. Subsequently, a well-developed reversed-phase HPLC method delivers an accurate assessment of purity, which is critical for its use in regulated environments and sensitive synthetic applications. The protocols and rationale provided in this application note form a comprehensive framework for the robust quality control of this important chemical intermediate.
References
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This compound Properties. (n.d.). IndiaMART. Retrieved January 1, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 1, 2026, from [Link]
-
2-((4-Chlorophenyl)acetyl)benzoic acid. (n.d.). ChemSrc. Retrieved January 1, 2026, from [Link]
-
2-((4-Chlorophenyl)acetyl)benzoic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
This compound. (n.d.). American Elements. Retrieved January 1, 2026, from [Link]
-
4-Chlorobenzoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 1, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
4-Chlorobenzoic acid, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
This compound (C9H7ClO3). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]
-
2-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
2-Chlorobenzoic Acid at BMRB. (n.d.). BMRB. Retrieved January 1, 2026, from [Link]
-
Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica. Retrieved January 1, 2026, from [Link]
-
4-Chlorobenzoic Acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Experimental FT-IR spectrum of 2-chlorobenzoic acid. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved January 1, 2026, from [Link]
-
2-Acetylbenzoic acid. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
Benzoic acid, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
4-Chlorobenzoic acid. (n.d.). MassBank. Retrieved January 1, 2026, from [Link]
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- 4. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of 4-Acetyl-2-chlorobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a guide and does not replace a comprehensive, site-specific risk assessment. All laboratory personnel must be thoroughly trained in chemical handling and safety procedures before working with 4-Acetyl-2-chlorobenzoic acid. Always consult the most recent Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.
Introduction: A Profile of this compound
This compound (CAS No: 115382-35-9) is a substituted aromatic carboxylic acid with the molecular formula C₉H₇ClO₃.[1][2][3] Its structure, featuring a carboxylic acid, a chlorine atom, and an acetyl group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, these same functional groups dictate its reactivity and potential hazards, necessitating stringent handling and storage protocols to ensure both personnel safety and compound integrity. This guide provides a detailed framework for the safe and effective management of this compound in a research and development setting.
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with its irritant properties.
GHS Hazard Classification
Table 1: GHS Hazard Profile
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3][4] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3][4] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[4] | GHS07 (Exclamation Mark) |
Mechanistic Basis of Hazards and Proactive Mitigation
The acidic nature of the carboxylic acid group is the primary driver of the irritant effects on the skin, eyes, and respiratory tract. The presence of the chlorine atom can further enhance these properties. As a crystalline powder, it can easily become airborne, leading to inhalation risks.
Proactive Mitigation Strategy: The "ALARA" (As Low As Reasonably Achievable) principle should be applied to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dispensing, and transferring, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves as the primary barrier to respiratory exposure.
Administrative Controls
-
Designated Work Areas: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before commencing work.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge may be required for large-scale operations or in the event of a ventilation failure.
Detailed Handling and Experimental Protocols
Weighing and Dispensing Workflow
The following protocol outlines the safe procedure for weighing and dispensing this compound.
Caption: The relationship between key storage factors and the preservation of compound integrity.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain or in general waste.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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Navigating the Synthetic Potential of 4-Acetyl-2-chlorobenzoic Acid: A Guide for Researchers
For Immediate Release
SHANGHAI, CN – January 1, 2026 – As a cornerstone intermediate in the synthesis of complex molecular architectures, 4-Acetyl-2-chlorobenzoic acid presents a versatile scaffold for researchers in drug discovery and materials science. This technical guide, designed for chemists and drug development professionals, provides an in-depth exploration of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of novel compounds.
Core Characteristics of this compound
This compound is a trifunctional molecule featuring a carboxylic acid, a ketone, and an aryl chloride. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.60 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. |
| CAS Number | 115382-35-9 |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1]
Table 2: GHS Hazard Statements for this compound [1]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Researchers should always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Applications and Protocols
The reactivity of this compound can be harnessed to construct a variety of molecular frameworks. The carboxylic acid group can be converted to esters, amides, or acid chlorides. The acetyl group's ketone functionality is a handle for condensation reactions, while the chloro-substituent allows for nucleophilic aromatic substitution or cross-coupling reactions.
Synthesis of Quinazolinone Derivatives: A Proposed Protocol
Workflow for Proposed Quinazolinone Synthesis
Caption: Proposed workflow for the synthesis of a quinazolinone derivative.
Step-by-Step Proposed Protocol:
-
Amination of this compound:
-
In a reaction vessel, combine this compound (1 equivalent), a suitable copper or palladium catalyst, a ligand (if necessary), and a base in an appropriate solvent.
-
Add the amine source (e.g., ammonia or a primary amine, >2 equivalents).
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the resulting 4-acetylanthranilic acid derivative by crystallization or column chromatography. The Ullmann reaction provides a classic method for such C-N bond formation.[6][7]
-
-
Acylation of the Anthranilic Acid Derivative:
-
Dissolve the 4-acetylanthranilic acid derivative (1 equivalent) and a base such as triethylamine (2 equivalents) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the mixture and wash the solid with water to obtain the N-acyl intermediate.[8]
-
-
Cyclization to the Quinazolinone:
-
Reflux the N-acyl intermediate with an excess of ammonia or a primary amine in a suitable solvent like ethanol.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture to induce precipitation of the quinazolinone product.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.
-
Synthesis of 1,3,4-Thiadiazole Derivatives via Thiosemicarbazide Condensation
The carboxylic acid functionality of this compound can react with thiosemicarbazide to form 2-amino-1,3,4-thiadiazole derivatives, which are of interest in medicinal chemistry.[9]
Workflow for 1,3,4-Thiadiazole Synthesis
Caption: General workflow for the synthesis of a 1,3,4-thiadiazole derivative.
Detailed Experimental Protocol:
This protocol is adapted from methodologies for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids.[9]
-
Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as chloroform, to the mixture to form a suspension.
-
Dehydrating Agent: Add a dehydrating agent like polyphosphate ester (PPE).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the 2-amino-5-(4-acetyl-2-chlorophenyl)-1,3,4-thiadiazole.
Potential for Sonogashira Cross-Coupling Reactions
The chloro-substituent on the aromatic ring opens the door for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.[10] This reaction is a powerful tool for the synthesis of complex molecules, including pharmaceuticals and organic materials.[10]
Table 3: Generic Conditions for Sonogashira Coupling of Aryl Chlorides
| Component | Example | Role |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylamine | Acid Scavenger |
| Solvent | THF, DMF | Reaction Medium |
General Protocol Outline:
-
To a solution of this compound, the terminal alkyne, and a copper(I) salt (e.g., CuI) in a suitable solvent, add a palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Perform an aqueous workup and purify the product by standard methods.
Future Directions and Expert Insights
The synthetic utility of this compound is far from exhausted. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing access to a vast chemical space. For instance, the ketone could be reduced to an alcohol, which could then direct ortho-metalation, or the carboxylic acid could be used as an anchor for solid-phase synthesis.
The development of novel catalysts for C-Cl bond activation continues to expand the possibilities for cross-coupling reactions, making even unreactive aryl chlorides viable substrates.[11] Researchers are encouraged to explore these modern catalytic systems to further unlock the synthetic potential of this versatile building block.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its unique combination of functional groups provides multiple handles for chemical modification, enabling the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this compound in their drug discovery and development endeavors.
References
- 1. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-2-chlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Acetyl-2-chlorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Introduction: The Synthetic Landscape
The synthesis of this compound is typically approached via a two-stage process: a Friedel-Crafts acylation followed by an oxidation reaction. The most common route involves the acylation of 2-chlorotoluene to form the key intermediate, 2-chloro-4-methylacetophenone, which is then oxidized to the final product. Each of these steps presents a unique set of challenges, from regioselectivity and catalyst management in the first step to controlling the extent of oxidation in the second. This guide is structured to address these stages sequentially.
Visualizing the Pathway: Main and Side Reactions
The following diagram illustrates the primary synthetic route and highlights the key points where side reactions can occur.
Caption: Main synthesis pathway and potential side reactions.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The first critical step is the electrophilic aromatic substitution of 2-chlorotoluene. The goal is to introduce an acetyl group, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Q1: My reaction is producing a significant amount of an isomeric byproduct along with the desired 2-chloro-4-methylacetophenone. Why is this happening and how can I fix it?
A1: The Cause of Isomer Formation
This is a classic regioselectivity problem. In 2-chlorotoluene, you have two directing groups on the aromatic ring:
-
-Cl (Chloro): An ortho-, para-director, but deactivating.
-
-CH₃ (Methyl): An ortho-, para-director, and activating.
Both groups direct incoming electrophiles to positions 4 and 6 (para and ortho to the methyl group, respectively). The desired product is the 4-acetyl isomer. However, acylation can also occur at position 5, leading to the 2-chloro-5-acetyltoluene (or 3-methyl-4-chloroacetophenone) byproduct. The formation of this isomer is often observed in similar syntheses.[2] The ratio of these isomers is influenced by a balance of electronic and steric effects.
Troubleshooting & Optimization:
-
Temperature Control: Friedel-Crafts reactions can be temperature-sensitive. Running the reaction at lower temperatures (e.g., 0-5 °C) often enhances selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the substrate and Lewis acid can help maintain a low concentration of the reactive electrophile, which can improve selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies for substitution at different positions. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may alter the isomer ratio.
-
Catalyst Stoichiometry: Ensure you are using the correct amount of AlCl₃. For acylation with acetyl chloride, slightly more than one equivalent is needed because the catalyst complexes with the product ketone.[3] Insufficient catalyst can lead to a sluggish and less selective reaction.
Q2: The acylation reaction is very slow or fails to go to completion. What are the likely causes?
A2: The Challenge of Incomplete Reactions
Several factors can inhibit a Friedel-Crafts acylation.
Troubleshooting & Optimization:
-
Moisture Contamination (Catalyst Poisoning): Aluminum chloride and other Lewis acids are extremely hygroscopic. Even trace amounts of water will react with AlCl₃, quenching its catalytic activity.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purity of Starting Materials: Impurities in the 2-chlorotoluene or the acylating agent can interfere with the reaction.
-
Solution: Use freshly distilled 2-chlorotoluene and acetyl chloride/acetic anhydride.
-
-
Insufficient Catalyst: As mentioned, the product ketone complexes with AlCl₃, effectively removing it from the catalytic cycle.[4] You need at least one mole of AlCl₃ for every mole of ketone produced.
-
Solution: Re-evaluate your stoichiometry. For acyl chlorides, a common ratio is 1.1 to 1.3 equivalents of AlCl₃.
-
-
Deactivated Substrate: While the methyl group is activating, the chloro group is deactivating. The overall reactivity of 2-chlorotoluene is lower than that of toluene itself.
-
Solution: If the reaction is still sluggish under standard conditions, a modest increase in temperature (e.g., to room temperature or slightly above) after the initial addition may be required. Monitor the reaction progress carefully using TLC or GC to avoid byproduct formation.[5]
-
Part 2: Troubleshooting the Oxidation Reaction
The second step involves the oxidation of the methyl group on the 2-chloro-4-methylacetophenone intermediate to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.[6][7][8]
Q3: My oxidation with KMnO₄ is incomplete. I have a lot of unreacted starting material left, even after a long reaction time. How can I improve the yield?
A3: Driving the Oxidation to Completion
Oxidizing an alkyl side-chain on an aromatic ring can be challenging, especially with other functional groups present.
Troubleshooting & Optimization:
-
Insufficient Oxidant: The stoichiometry is critical. The balanced reaction for the oxidation of a methyl group to a carboxylate with permanganate under basic conditions requires 2 moles of KMnO₄ per mole of substrate.
-
Solution: Ensure you are using at least 2 equivalents of KMnO₄. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion.
-
-
Phase Transfer Issues: The reaction is often run in a biphasic system (e.g., aqueous KMnO₄ and an organic substrate). If the substrate has low water solubility, the reaction rate can be limited by the interface between the two phases.
-
Solution: Vigorous stirring is essential to maximize the surface area between phases. Alternatively, adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the permanganate ion into the organic phase, dramatically increasing the reaction rate.
-
-
Temperature: While heating is required, the temperature must be controlled.
-
pH Control: The oxidation is typically performed under basic or neutral conditions.[7] The acidic product is liberated during the workup.
-
Solution: Adding a base like sodium carbonate can help maintain the optimal pH for the reaction.
-
Q4: The final product is discolored (e.g., brown or yellow) and difficult to purify. What is the source of these impurities?
A4: Identifying and Removing Impurities
Discoloration often points to the presence of manganese dioxide (MnO₂) from the permanganate oxidation or other minor, colored organic byproducts.
Troubleshooting & Optimization:
-
Manganese Dioxide Removal: MnO₂ is the brown, insoluble byproduct of the permanganate reduction.
-
Solution: During the workup, after the reaction is complete, the excess permanganate should be quenched (e.g., with sodium bisulfite or isopropanol) until the purple color disappears. The resulting MnO₂ sludge must be thoroughly removed by filtration. Filtering the hot reaction mixture through a pad of celite can be very effective. Wash the filter cake thoroughly with hot water to recover any product adsorbed onto the MnO₂.[9]
-
-
Colored Organic Impurities: These may arise from minor side reactions or degradation.
-
Solution: Recrystallization is the most effective method for purifying the final product.[5] Solvents like toluene, ethanol/water mixtures, or acetic acid can be effective.[2][9] For persistent color, you can perform a hot filtration with a small amount of activated charcoal to adsorb the colored impurities before allowing the solution to crystallize.[5]
-
Summary of Potential Impurities
| Impurity Name | Likely Origin | Recommended Analytical Method |
| 2-chlorotoluene | Incomplete Friedel-Crafts acylation | GC, ¹H NMR[5] |
| 2-chloro-5-acetyltoluene | Isomer formation during acylation | HPLC, GC-MS, ¹H NMR[2][5] |
| 2-chloro-4-methylacetophenone | Incomplete oxidation | TLC, HPLC, ¹H NMR[5] |
| Manganese Salts | Byproduct of KMnO₄ oxidation | Visual, ICP-MS (for trace analysis) |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
(Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.)
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add 2-chlorotoluene (1.0 eq) to the cooled suspension. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude 2-chloro-4-methylacetophenone can be purified further by vacuum distillation or recrystallization if necessary.
Protocol 2: General Procedure for KMnO₄ Oxidation
(Note: This is a representative protocol and should be adapted.)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the crude 2-chloro-4-methylacetophenone (1.0 eq), water, and optionally, a phase-transfer catalyst.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (2.1 eq) in water. Heat the substrate mixture to ~80 °C and add the KMnO₄ solution in portions over 1-2 hours to control the exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux (95-100 °C) with vigorous stirring. The purple color of the permanganate should gradually disappear and be replaced by a brown precipitate of MnO₂. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Quench & Filtration: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite or ethanol to destroy any excess KMnO₄. Filter the hot mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with several portions of hot water.
-
Acidification: Combine the filtrate and washes and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2.[11] The this compound will precipitate as a white solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., a toluene or ethanol/water mixture).[2][9]
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 11. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Acetyl-2-chlorobenzoic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetyl-2-chlorobenzoic acid. Our focus is to deliver practical, field-proven insights to overcome common purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities in this compound typically originate from its synthetic pathway. While the exact impurities depend on the specific route employed, we can anticipate the following based on common organic reactions:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-chlorotoluene or other substituted benzoic acids.
-
Regioisomers: Friedel-Crafts acylation reactions, a likely synthetic step, can sometimes yield isomeric products. For instance, you might encounter isomers where the acetyl group is at a different position on the benzene ring.
-
By-products of Oxidation: If the acetyl group is formed via oxidation of a corresponding ethyl group, incomplete oxidation can leave residual starting material. Conversely, over-oxidation could potentially lead to the formation of dicarboxylic acids.
-
Residual Solvents: Solvents used in the synthesis and initial work-up can be retained in the crude product.
Q2: My this compound appears as a beige or off-white powder. Is this indicative of impurity?
A2: While pure this compound is typically a white to off-white crystalline powder, a distinct beige or brownish color can suggest the presence of trace impurities or oxidation by-products.[1] If a high-purity, colorless product is necessary for your application, a purification step like recrystallization is highly recommended. The use of activated charcoal during recrystallization can be effective in adsorbing colored impurities.[2][3]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your target compound and can help identify impurities by their unique signals.[1][6]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 168-172 °C) is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
II. Troubleshooting Guides
Issue 1: Sub-optimal Purity After Initial Synthesis
Problem: The purity of your synthesized this compound is lower than desired, as indicated by HPLC or NMR analysis.
Troubleshooting & Optimization:
-
Reaction Monitoring: Ensure your synthesis reaction has proceeded to completion using techniques like Thin Layer Chromatography (TLC).[7]
-
Thorough Work-up: During the extraction and washing steps of your work-up, ensure efficient removal of water-soluble impurities and any catalysts used.
-
Implement a Purification Strategy: For enhanced purity, employ one of the purification methods detailed below, such as recrystallization or column chromatography.
Issue 2: Challenges During Recrystallization
Problem: You are encountering issues like "oiling out" or failure to form crystals during the recrystallization of this compound.
Troubleshooting & Optimization:
-
"Oiling Out": This phenomenon occurs when the compound precipitates from the solution above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.
-
Solution: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to reduce the saturation. Allowing for slower cooling can also favor crystal formation over oiling out.[8]
-
-
No Crystal Formation: A lack of crystal formation can be due to a supersaturated solution or the solution being too dilute.
-
Solution: To induce crystallization, you can try scratching the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystal growth. If the solution is too dilute, you can gently heat it to evaporate some of the solvent.[8][9]
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of your crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube. Good starting points for screening include ethanol, methanol, ethyl acetate, toluene, and water, or mixtures such as ethanol/water.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution has a noticeable color, add a small amount of activated charcoal and briefly heat the solution.
-
-
Hot Filtration:
-
If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation: Solvent Selection Guide (Qualitative)
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Recommendation |
| Ethanol | Moderate | High | Good | Promising |
| Methanol | Moderate | High | Good | Promising |
| Ethyl Acetate | Moderate | High | Fair | Possible |
| Toluene | Low | Moderate | Good | Promising |
| Water | Very Low | Low | Poor | Not Ideal Alone |
| Ethanol/Water | Low | High | Very Good | Excellent Candidate |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: For a carboxylic acid like this compound, silica gel is a common and effective stationary phase.
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.
-
Use TLC to determine the optimal solvent ratio. The ideal eluent system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting the eluate in fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
V. References
-
Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Recrystallization of Benzoic Acid. Department of Chemistry, University of Texas at Austin. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
recrystallization lab report.pdf. Florida A&M University. [Link]
-
Preparation method of 4-acetylbenzoic acid. Google Patents.
-
This compound | C9H7ClO3. PubChem. [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Method for the production of 4-(2'-chloroethyl)benzoic acid. Google Patents.
-
2-chlorobenzoic acid. Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. famu.edu [famu.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Optimizing reaction conditions for 4-Acetyl-2-chlorobenzoic acid
Technical Support Center: 4-Acetyl-2-chlorobenzoic acid
Introduction: Navigating the Challenges of a Sterically Hindered Building Block
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility stems from three distinct reactive sites: the carboxylic acid, the aromatic chloro group, and the acetyl moiety's α-protons. However, the ortho relationship between the bulky chlorine atom and the carboxylic acid introduces significant steric hindrance, while the electron-withdrawing nature of all three substituents deactivates the aromatic ring. These features frequently lead to challenges in achieving optimal reaction conditions, resulting in low yields, stalled reactions, or undesired side products.
This guide provides a comprehensive technical resource for researchers, offering troubleshooting strategies and optimized protocols to effectively utilize this versatile intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this compound.
Q1: My amide coupling reaction with this compound is showing low or no conversion. What are the likely causes?
A1: This is the most frequently reported issue. The primary cause is the severe steric hindrance around the carboxylic acid, posed by the adjacent chlorine atom. This hindrance makes it difficult for standard coupling reagents and the incoming amine to form the necessary activated intermediate and transition state. Secondary causes include poor solubility of the starting material and decomposition of the coupling reagent.
Q2: How can I improve the solubility of this compound in my reaction?
A2: The compound has moderate polarity and can be challenging to dissolve in common non-polar solvents like DCM or THF at high concentrations.
-
Aprotic Polar Solvents: Consider using more polar aprotic solvents such as DMF, DMAc, or NMP. These solvents are often better at solvating both the carboxylic acid and the coupling reagents.
-
Co-solvent Systems: A mixture, such as THF/DMF, can sometimes provide a good balance of solubility and reaction compatibility.
-
Gentle Warming: Slightly warming the mixture (e.g., to 40-50 °C) can aid dissolution before adding temperature-sensitive reagents.
Q3: I am observing a significant amount of an unidentifiable side product in my esterification reaction. What could it be?
A3: A common side reaction, especially under harsh acidic or basic conditions, is the self-condensation or polymerization involving the acetyl group's enolizable protons. Under basic conditions, an aldol-type reaction can occur. Under strongly acidic conditions with an alcohol, you might also see ketal formation at the acetyl group, though this is generally less common.
Q4: Can I perform a Suzuki coupling on the chloro- position without protecting the carboxylic acid?
A4: It is highly challenging and generally not recommended. The basic conditions required for most Suzuki cross-coupling reactions (e.g., using Na₂CO₃ or K₃PO₄) will deprotonate the carboxylic acid, forming a carboxylate salt. This salt can negatively impact the catalytic cycle, poison the palladium catalyst, and lead to poor yields. For predictable outcomes, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is the standard and recommended approach before attempting cross-coupling.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields in Amide Coupling Reactions
The formation of an amide bond from this compound is a classic example of a sterically demanding transformation. A successful strategy hinges on selecting the right activating agent that can function effectively in a crowded environment.
Standard coupling reagents like EDC/HOBt often fail because the formation of the bulky O-acylisourea intermediate is sterically disfavored. The subsequent nucleophilic attack by the amine is further impeded. Therefore, the solution lies in using more potent and sterically less demanding activating systems.
The following decision tree can help diagnose and resolve common failure points.
Caption: Troubleshooting workflow for amide coupling.
The choice of coupling reagent is the most critical parameter. Below is a comparison based on typical outcomes for this specific substrate.
| Coupling Reagent System | Typical Yield Range | Key Considerations & Rationale |
| EDC / HOBt | 5 - 30% | Low Efficacy. The activated O-acylisourea intermediate is sterically hindered, leading to slow reaction rates and hydrolysis. |
| HATU / DIPEA | 70 - 95% | Highly Recommended. HATU forms a less hindered activated ester (O-acyltetramethylisouronium) that is highly reactive towards amines. DIPEA is a bulky, non-nucleophilic base that minimizes side reactions. |
| T3P® (Propylphosphonic Anhydride) | 65 - 90% | Excellent Alternative. T3P is a powerful water scavenger and activating agent. It works well in solvents like EtOAc or MeCN. The byproducts are water-soluble, simplifying purification. |
| SOCl₂ / DMF (cat.) | 40 - 70% | Acyl Chloride Formation. This converts the acid to the highly reactive acyl chloride. However, it requires harsher conditions and rigorous moisture control. Not suitable for sensitive substrates. |
Part 3: Optimized Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol provides a reliable method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M). Stir the mixture until all solids are completely dissolved.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the amine (1.1 eq).
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise over 5 minutes. The bulky base is crucial for minimizing side reactions and racemization if chiral amines are used.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Step-by-step workflow for HATU-mediated coupling.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
-
Wissmann, H.; Koenig, W. T3P (Propane Phosphonic Acid Anhydride): A New, Mild, and Efficient Coupling Reagent for Peptide Synthesis. Angewandte Chemie International Edition. [Link]
-
Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
Technical Support Center: Troubleshooting Low Product Formation in Reactions with 4-Acetyl-2-chlorobenzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Acetyl-2-chlorobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of this unique reagent.
Understanding the Reactivity of this compound
This compound is a substituted benzoic acid with distinct electronic and steric properties that significantly influence its reactivity. A clear understanding of these factors is crucial for successful experimentation.
-
Electronic Effects : The benzene ring is substituted with two electron-withdrawing groups (EWGs): a chloro group at the ortho position and an acetyl group at the para position.[1][2] These EWGs pull electron density away from the carboxyl group, which stabilizes the corresponding carboxylate anion.[1][2][3] This increased stability of the conjugate base makes this compound a stronger acid compared to unsubstituted benzoic acid.[4] While this enhanced acidity can be beneficial in certain reactions, the electron-withdrawing nature of the substituents also deactivates the aromatic ring towards electrophilic substitution.
-
Steric Hindrance : The presence of a chloro group at the ortho position to the carboxylic acid creates significant steric hindrance.[5][6][7] This bulkiness can physically impede the approach of nucleophiles or coupling partners to the carboxylic acid group, potentially leading to slower reaction rates and lower yields.[5][6][7][8][9][10]
Troubleshooting Workflow for Low Yield Reactions
When encountering low product formation, a systematic approach to troubleshooting is essential. The following diagram outlines a general workflow to diagnose and resolve common issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Category 1: Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is resulting in low or no product. What are the likely causes?
Several factors, amplified by the specific properties of this compound, can lead to poor outcomes in amide bond formation.[11]
-
Inefficient Carboxylic Acid Activation : Due to the steric hindrance from the ortho-chloro group, standard coupling reagents may not efficiently activate the carboxylic acid.[5] The bulky substituent can hinder the formation of the activated intermediate (e.g., an O-acylisourea or an active ester).[11]
-
Reduced Nucleophilicity of the Amine : While not a property of the benzoic acid itself, if your amine coupling partner is also sterically hindered or electronically deactivated, the reaction will be even more challenging.
-
Suboptimal Reaction Conditions : The choice of solvent, base, and temperature is critical.[11][12] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[12]
-
Hydrolysis of Activated Intermediate : The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[11] It is crucial to use anhydrous solvents and reagents.
Q2: How can I improve the yield of my amide coupling reaction?
To overcome the challenges posed by this compound, consider the following optimization strategies:
| Strategy | Rationale |
| Choice of Coupling Reagent | For sterically hindered acids, more potent onium salt-based reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC or DCC.[5] |
| In Situ Acyl Fluoride Formation | Converting the carboxylic acid to the corresponding acyl fluoride in situ can enhance reactivity. Reagents like TFFH or BTFFH can be used for this purpose.[11] |
| Use of Additives | Additives like HOBt or OxymaPure can suppress side reactions and may improve coupling efficiency.[11] |
| Screening of Bases | A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is generally preferred to minimize side reactions. |
| Temperature and Reaction Time | Monitor the reaction by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature (e.g., to 40-60 °C) or extended reaction time may be beneficial.[12] |
Protocol 1: Optimized Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 20-40 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Category 2: Esterification Reactions
Q3: I am struggling with the esterification of this compound. Why is it difficult?
The primary challenge in the esterification of this molecule is again the steric hindrance from the ortho-chloro substituent, which impedes the approach of the alcohol nucleophile. Standard Fischer-Speier esterification conditions (acid catalyst in an excess of alcohol) may result in low yields and require prolonged reaction times.[13]
Q4: What methods can be used to achieve a successful esterification?
-
Conversion to Acyl Chloride : A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acyl chloride can then be reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine).
-
Steglich Esterification : This method uses a carbodiimide, such as DCC or EDC, in the presence of a catalyst like DMAP. This is generally effective for sterically hindered substrates.
-
Mitsunobu Reaction : While more complex, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is highly effective for the esterification of sterically hindered acids.
Protocol 2: Esterification via Acyl Chloride Formation
-
Acyl Chloride Synthesis : In a fume hood, add this compound (1.0 equivalent) to a round-bottom flask. Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Esterification : Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere.
-
Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 equivalents) followed by a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization.
Category 3: Suzuki Coupling Reactions
Q5: I am attempting a Suzuki coupling using the chloro-substituent of this compound, but the reaction is not proceeding. What could be the issue?
Aryl chlorides are known to be less reactive in Suzuki couplings compared to aryl bromides or iodides.[15] The chloro group on this compound is further deactivated by its position on an electron-rich aromatic ring (relative to the halogen itself, despite the EWGs). Additionally, the ortho-substituents (carboxyl and chloro) can create steric hindrance around the palladium catalyst, making the oxidative addition step, which is often rate-limiting, more difficult.[16]
Q6: How can I optimize the Suzuki coupling reaction?
-
Catalyst and Ligand Selection : For unreactive aryl chlorides, specialized palladium catalysts and electron-rich, bulky phosphine ligands are often required.[17] Consider using catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.[18] Pre-catalysts like XPhos Pd G3 or G4 can also be highly effective.[18]
-
Base and Solvent : The choice of base and solvent is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[17] Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used.[16][18]
-
Temperature : Higher reaction temperatures (e.g., 80-110 °C) are typically required to facilitate the oxidative addition of the aryl chloride.
Diagram: Key Factors in Suzuki Coupling of Aryl Chlorides
Caption: Critical components for a successful Suzuki coupling with an aryl chloride.
References
- Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Filo. (2025). Effect of substituents on acidity of benzoic acids.
- BenchChem. (2025). Troubleshooting low yield in PROTAC conjugation reactions.
- OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry.
- PubChem. (n.d.). This compound.
- Apollo Scientific. (n.d.). This compound | CAS 115382-35-9.
- BenchChem. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
- EvitaChem. (n.d.). Buy 2-acetyl-4-chlorophenyl 2-chlorobenzoate (EVT-5856971).
- PubChem. (n.d.). 2-((4-Chlorophenyl)acetyl)benzoic acid.
- Montoya, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?
- Li, G., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
- American Elements. (n.d.). This compound | CAS 115382-35-9.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- Reddit. (2022). amide coupling help.
- Najam Academy. (2024). Steric Hindrance | Organic Chemistry.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- Roxi Hulet. (2020). 75: The effect of steric hinderance on the SN2 mechanism.
- Reddit. (2024). Struggling with Suzuki Reaction.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
- ChemicalBook. (2025). 2-((4-Chlorophenyl)acetyl)benzoic acid - Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
- Wikipedia. (n.d.). 2-Chlorobenzoic acid.
- Chemistry LibreTexts. (2023). 12.3: Nucleophilic Acyl Substitution Reactions.
- Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.
- BenchChem. (n.d.). 2-Acetyl-4-methylphenyl 4-chlorobenzoate|CAS 4010-22-4.
- PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid.
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- JEE (Advanced) 2026 Syllabus. (n.d.).
- BenchChem. (2025). stability issues of 2-acetylphenyl 2-chlorobenzoate in solution.
Sources
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- 4. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing decomposition of 4-Acetyl-2-chlorobenzoic acid
Welcome to the technical support center for 4-Acetyl-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and decomposition of this compound during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to ensure the integrity of your research.
Section 1: Understanding the Stability of this compound
This compound is a multifaceted molecule, and its stability is paramount for reproducible experimental outcomes. This section delves into the core principles of its chemical stability and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional groups that dictate its reactivity and stability: a carboxylic acid (-COOH), an acetyl group (a ketone, -COCH₃), and a chloro group (-Cl) attached to a benzene ring.[1] The carboxylic acid group is acidic and can react with bases. The acetyl group's ketone functionality can be susceptible to nucleophilic attack. The chloro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Under these recommended conditions, the compound is expected to be stable for up to two years.[1]
Q3: What are the main decomposition pathways for this compound under experimental conditions?
A3: The two most probable non-microbial decomposition pathways for this compound under common laboratory conditions are decarboxylation and hydrolysis of the acetyl group.
-
Decarboxylation: Benzoic acids can lose a molecule of carbon dioxide (CO₂) from the carboxylic acid group, especially when heated.[3][4] This would result in the formation of 3-chloroacetophenone.
-
Hydrolysis: The acetyl group can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 2-chloro-4-carboxyphenylacetic acid and acetic acid.[5][6]
Below is a diagram illustrating these potential decomposition pathways.
Caption: Potential decomposition pathways of this compound.
Section 2: Troubleshooting Guide
This section provides a question-and-answer style troubleshooting guide for specific issues you may encounter during your experiments.
Issue 1: Inconsistent biological activity or analytical results in aqueous solutions.
Q: I am observing variable results in my cell-based assays when using solutions of this compound prepared in aqueous buffers. What could be the cause?
A: Inconsistent results in aqueous solutions can often be attributed to the degradation of the compound, especially if the buffer has a high or low pH, or if the solutions are stored for extended periods. This compound is susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your buffer. If it is outside the neutral range (pH 6-8), consider if hydrolysis of the acetyl group could be occurring.
-
Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. Avoid storing stock solutions in aqueous buffers for prolonged periods, even when frozen.
-
Purity Analysis: Analyze the purity of your stock solution and the solution in your assay medium over time using a suitable analytical method like HPLC to check for the appearance of degradation products.
Issue 2: Unexpected peaks in chromatograms during reaction monitoring.
Q: While monitoring a reaction involving this compound using HPLC, I see an unexpected peak that increases over time, especially at elevated reaction temperatures. What could this be?
A: An unexpected peak that grows with increased temperature is a strong indicator of thermal decomposition. The most likely degradation product under these conditions is 3-chloroacetophenone, formed via decarboxylation of the parent compound.[3][4] Benzoic acids are known to undergo decarboxylation at higher temperatures.[4]
Troubleshooting Steps:
-
Reaction Temperature: If possible, lower the reaction temperature to minimize thermal decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be accelerated at higher temperatures.
-
Peak Identification: If you have access to mass spectrometry (LC-MS), analyze the unexpected peak to confirm its mass. The molecular weight of 3-chloroacetophenone is 154.59 g/mol , which would be a key indicator.
Issue 3: Poor solubility and potential precipitation in neutral aqueous buffers.
Q: I'm having trouble dissolving this compound in my neutral phosphate buffer, and sometimes I observe precipitation over time. How can I improve its solubility without causing decomposition?
A: this compound is slightly soluble in water.[1] Its solubility is pH-dependent due to the carboxylic acid group. In neutral or acidic solutions, it exists predominantly in its less soluble protonated form.
Troubleshooting Steps:
-
Co-solvents: Consider using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution before diluting it into your aqueous buffer. Be sure to run appropriate vehicle controls in your experiments.
-
pH Adjustment: You can increase the solubility by preparing the solution in a slightly basic buffer (e.g., pH 7.5-8.0), which will deprotonate the carboxylic acid to the more soluble carboxylate form. However, be cautious of pushing the pH too high, as this could promote hydrolysis of the acetyl group.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. Avoid excessive heating during this process.
Section 3: Experimental Protocols
To ensure the integrity of your experiments, it is crucial to verify the purity of your this compound. Below is a general protocol for purity analysis by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask. This will be your 1 mg/mL stock solution.
-
Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare your experimental sample at the same concentration as the working standard using the same diluent.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Data Analysis:
-
The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The appearance of new peaks, especially at different retention times than the main compound, can indicate the presence of impurities or degradation products.
The workflow for this analysis is depicted below.
Caption: Workflow for HPLC purity analysis of this compound.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [1] |
| Purity | Typically ≥ 98% | [1][8] |
References
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. National Institutes of Health.
- This compound. ExportersIndia.
- DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. OSTI.GOV.
- Benzoic acid Decarboxylation | Benzene | Carboxylic aid | - YouTube. YouTube.
- Protodecarboxylation of benzoic acids under radical conditions - R Discovery. R Discovery.
- Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills - CORE. CORE.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination | Journal of the American Chemical Society - ACS Publications. ACS Publications.
- Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed. PubMed.
- Chem263_Nov 25_notes_2010.pdf - Chemistry. University of Calgary.
- 4-Acetyl-2-methylbenzoic acid - Apollo Scientific. Apollo Scientific.
- 4 - • SAFETY DATA SHEET. MilliporeSigma.
- 2-((4-Chlorophenyl)acetyl)benzoic acid - Safety Data Sheet - ChemicalBook. ChemicalBook.
- 4-chlorobenzoic acid - SAFETY DATA SHEET. Apollo Scientific.
- Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. Springer.
- Degradation of benzoic acid and its derivatives in subcritical water - PubMed. PubMed.
- 4-Acetylbenzoic acid synthesis - ChemicalBook. ChemicalBook.
- 2-Acetyl-4-methylphenyl 4-chlorobenzoate|CAS 4010-22-4 - Benchchem. Benchchem.
- Acetic Acid Esters - Organic Chemistry Portal. Organic Chemistry Portal.
- How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. Quora.
- This compound | C9H7ClO3 | CID 70212243 - PubChem. PubChem.
- Degradation of 4-Chlorobenzoïc Acid in a Thin Falling Film Dielectric Barrier Discharge Reactor - ResearchGate. ResearchGate.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. MDPI.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Chemistry Steps.
- Why are ortho substituted benzoic acids more acidic? - Quora. Quora.
- Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - NIH. National Institutes of Health.
- 115382-35-9 Cas No. | this compound - Apollo Scientific. Apollo Scientific.
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents. Google Patents.
- This compound | CAS 115382-35-9 | AMERICAN ELEMENTS ®. AMERICAN ELEMENTS.
- US8598387B2 - Process for the preparation of atovaquone - Google Patents. Google Patents.
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. PubChem.
- Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia - PubMed. PubMed.
- Degradation pathway of 2,4-dichlorobenzoic acid by strain... - ResearchGate. ResearchGate.
- Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. IntechOpen.
- Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products - ACS Publications. ACS Publications.
- Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation - ResearchGate. ResearchGate.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. BYJU'S.
- Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid - Benchchem. Benchchem.
- marking scheme sample paper (2024 -25) chemistry theory (043) - CBSE Academic. CBSE.
- (PDF) Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C - ResearchGate. ResearchGate.
- stability issues of 2-acetylphenyl 2-chlorobenzoate in solution - Benchchem. Benchchem.
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- 8. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Scaling Up the Synthesis of 4-Acetyl-2-chlorobenzoic Acid
Welcome to the technical support guide for the synthesis of 4-Acetyl-2-chlorobenzoic acid (CAS 115382-35-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important two-step synthesis. Here, we provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles.
Synthesis Overview
The preparation of this compound is typically achieved through a two-stage process. The first step involves the Friedel-Crafts acylation of 2-chlorotoluene to introduce the acetyl group, primarily at the para-position. The second step is the selective oxidation of the methyl group on the aromatic ring to a carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Friedel-Crafts Acylation (2-Chlorotoluene to 4-Acetyl-2-chlorotoluene)
Q1: My reaction shows very low or no conversion of the 2-chlorotoluene starting material. What's the likely cause?
A1: This is a common issue often traced back to the catalyst or reagents.
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts readily with atmospheric moisture, rendering it inactive. Use freshly opened, anhydrous AlCl₃ from a sealed container. An off-white or yellowish powder is acceptable, but clumpy or wet-looking material should be discarded.
-
Wet Solvent/Reagents: Any moisture in the dichloromethane (DCM), 2-chlorotoluene, or acetyl chloride will quench the AlCl₃ catalyst. Ensure all solvents and reagents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst.[1][2] This complex is only broken during the aqueous workup. Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride).
-
Low Temperature: While the reaction is exothermic and requires cooling, running it at too low a temperature can prevent initiation.[3] Maintain the temperature in the recommended range (typically 0-5°C) during the addition, and then allow it to slowly warm to room temperature.
Q2: I'm getting a significant amount of an undesired isomer along with my target 4-acetyl-2-chlorotoluene. How can I improve regioselectivity?
A2: The directing effects of the chloro (-Cl) and methyl (-CH₃) groups on 2-chlorotoluene are both ortho, para-directing. The primary product should be 4-acetyl-2-chlorotoluene due to reduced steric hindrance at the para position. Formation of other isomers (like 2-acetyl-6-chlorotoluene) can be exacerbated by:
-
High Reaction Temperature: Elevated temperatures can reduce the kinetic selectivity of the reaction. Strict temperature control is crucial. An exothermic reaction that is not properly cooled can lead to a mixture of products.[3]
-
Catalyst Choice: While AlCl₃ is standard, other Lewis acids could be explored for different selectivity, though this would require significant process development.
Q3: The reaction mixture turned into a dark, tarry mess. What happened?
A3: Tar formation is usually a sign of uncontrolled side reactions, often caused by:
-
Temperature Runaway: A failure to adequately cool the reaction vessel during the addition of reagents can cause an uncontrolled exotherm, leading to polymerization and degradation.[3]
-
Moisture Contamination: As mentioned, water can lead to side reactions and decomposition.
-
Impure Starting Materials: Contaminants in the 2-chlorotoluene can lead to undesired side reactions.
Step 2: Oxidation (4-Acetyl-2-chlorotoluene to this compound)
Q1: The purple color of the potassium permanganate (KMnO₄) is not disappearing, even after prolonged heating. What does this mean?
A1: A persistent purple color indicates that the KMnO₄ is not being consumed, meaning the oxidation is stalled.
-
Insufficient Heat: The oxidation of an aromatic methyl group requires significant thermal energy.[4] Ensure the reaction mixture is heated to a vigorous reflux.
-
Poor Mixing: The reaction is heterogeneous (solid KMnO₄, an organic substrate, and an aqueous phase). Vigorous mechanical stirring is essential to ensure proper contact between the reactants.
-
Incorrect Stoichiometry: Ensure a sufficient excess of KMnO₄ is used (typically 2.5-3.0 equivalents per methyl group) to drive the reaction to completion.
Q2: My reaction was violently exothermic and difficult to control upon heating. How can I prevent this?
A2: This oxidation can have a significant induction period followed by a strong exotherm.[4]
-
Controlled Heating: Heat the mixture slowly to initiate the reaction. Once the exotherm begins (indicated by a spontaneous rise in temperature and disappearance of the purple color), you may need to reduce or remove the external heat source temporarily.
-
Portion-wise Addition of Oxidant: For larger-scale reactions, adding the KMnO₄ in portions to the hot reaction mixture can help manage the exotherm, though this must be done with extreme caution.
Q3: My final product is a brownish powder, not the expected white solid. How do I remove the color?
A3: A brown color is almost always due to contamination with manganese dioxide (MnO₂), the solid byproduct of the oxidation.
-
Thorough Filtration: Before acidification, the hot reaction mixture must be filtered to remove the fine MnO₂ precipitate. Using a filter aid like Celite® can significantly improve the efficiency of this filtration.
-
Post-Purification: If the final product is still colored, treatment with activated carbon during recrystallization can help remove residual colored impurities.[5]
Q4: The yield of my final acid is very low after acidification and filtration. Where could my product have gone?
A4: Low yield can result from several factors:
-
Incomplete Oxidation: See Q1 for this step. Use TLC or GC to confirm the disappearance of the starting material before workup.
-
Insufficient Acidification: The product exists as its potassium salt (potassium 4-acetyl-2-chlorobenzoate) in the basic filtrate. You must acidify the solution to a low pH (typically pH 1-2) to fully precipitate the free carboxylic acid.[6][7] Check the pH with litmus or a pH meter.
-
Product Solubility: While the acid is not very soluble in cold acidic water, some loss is inevitable. Ensure the mixture is thoroughly chilled in an ice bath before filtering to minimize solubility losses.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this entire synthesis? A: Both steps have significant hazards.
-
Friedel-Crafts Acylation: AlCl₃ reacts violently with water, releasing heat and HCl gas. The reaction itself is exothermic. Perform in a well-ventilated fume hood, wear acid-resistant gloves, and implement effective cooling.[3]
-
Oxidation: Potassium permanganate is a very strong oxidizer and can react explosively with organic materials if not handled correctly. The reaction can be violently exothermic.[6] Ensure controlled heating and be prepared to cool the reaction if necessary.[4]
-
General: The final product is classified as harmful and an irritant.[8][9] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How can I monitor the progress of each reaction step? A: Thin Layer Chromatography (TLC) is the most common method.
-
Step 1 (Acylation): Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, 4-acetyl-2-chlorotoluene, will be more polar (lower Rf) than the starting material, 2-chlorotoluene.
-
Step 2 (Oxidation): Use a more polar eluent system (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The final product, this compound, is highly polar and will have a much lower Rf than the intermediate ketone.
Q: Why is a stoichiometric amount of AlCl₃ needed for the acylation, making it not truly "catalytic"? A: The ketone group in the product contains lone pairs of electrons on the oxygen, making it a Lewis base. It readily coordinates with the strong Lewis acid AlCl₃ to form a stable complex. This complex deactivates the AlCl₃, preventing it from catalyzing another reaction cycle. Therefore, at least one equivalent of AlCl₃ is consumed per equivalent of product formed. This complex is broken during the final aqueous workup.[1][2]
Q: Can I use a different oxidizing agent instead of potassium permanganate? A: Yes, other oxidants can be used, but they have their own trade-offs.
-
Chromic Acid (e.g., Na₂Cr₂O₇/H₂SO₄): Effective but generates carcinogenic chromium waste, which is a significant environmental and safety concern.[6]
-
Ozone (O₃): Can be a "cleaner" oxidant, but often requires specialized equipment and may lack selectivity, potentially cleaving the aromatic ring without specific catalysts and conditions.
-
Sodium Hypochlorite (Bleach): Can be used in some cases for methyl group oxidation, but conditions need to be carefully optimized.[7] For most lab and scale-up applications, KMnO₄ remains a robust and well-understood choice despite the MnO₂ waste.[4]
Process Parameters & Data
The following table provides a summary of typical parameters for a laboratory-scale synthesis.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Oxidation |
| Key Reagents | 2-Chlorotoluene, Acetyl Chloride, AlCl₃ | 4-Acetyl-2-chlorotoluene, KMnO₄ |
| Solvent | Dichloromethane (DCM) | Water |
| Stoichiometry | ~1.2 eq. Acetyl Chloride, ~1.3 eq. AlCl₃ | ~3.0 eq. KMnO₄ |
| Temperature | 0-5°C during addition, then RT | Reflux (~100°C) |
| Typical Time | 2-4 hours | 4-8 hours |
| Workup | Quench with HCl/ice, separate layers | Filter MnO₂, acidify filtrate with HCl |
| Expected Yield | 85-95% (crude) | 75-85% (after purification) |
Troubleshooting Workflow
Caption: A logical guide for troubleshooting low yield issues.
References
-
Clarke, H. T., & Taylor, E. R. (1921). o-CHLOROBENZOIC ACID. Organic Syntheses, 1, 52. [Link]
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
University of Colorado, Boulder. (2012). Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. Organic Chemistry Laboratory Course. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Wikipedia. (2023). 4-Chlorobenzoic acid. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 4-acetyl-2-methylbenzoic acid. [Link]
- Google Patents. (1988). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
-
Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. [YouTube video]. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [YouTube video]. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]
- Google Patents. (2012).
-
Current issues in pharmacy and medicine: science and practice. (2019). Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production. [Link]
Sources
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- 5. benchchem.com [benchchem.com]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
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- 8. This compound | C9H7ClO3 | CID 70212243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 115382-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Minimizing Byproduct Formation with 4-Acetyl-2-chlorobenzoic Acid
Welcome to the technical support center for 4-Acetyl-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule, presenting a carboxylic acid, a ketone (acetyl group), and an aryl chloride. This unique combination of functional groups offers numerous synthetic possibilities but also introduces potential challenges in controlling selectivity and minimizing side reactions. The steric hindrance and electronic effects of the ortho-chloro substituent play a significant role in the reactivity of the carboxylic acid, a phenomenon known as the "ortho effect."[1][2] This effect generally increases the acidity of the benzoic acid, which can influence the choice of coupling agents and reaction conditions.[1][2]
This guide will focus on two of the most common applications of this compound: amide bond formation and Suzuki-Miyaura cross-coupling . For each, we will explore potential byproducts, provide troubleshooting strategies, and offer detailed experimental protocols.
Section 1: Amide Bond Formation
Amide coupling is a fundamental transformation in organic synthesis. When using this compound, the primary goal is to selectively react the carboxylic acid with an amine without engaging the acetyl group or the aryl chloride.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: What are the most common byproducts I might encounter during amide coupling with this compound?
A1: The most prevalent byproducts typically arise from the coupling reagents themselves or from side reactions involving the starting materials.[3] Common byproducts include:
-
Urea byproducts: If you are using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproducts (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea) will be formed.[3]
-
Unreacted starting materials: Incomplete reactions will leave you with unreacted this compound and your amine.
-
Hydrolysis of activated intermediate: If you first convert the carboxylic acid to a more reactive species like an acyl chloride, exposure to moisture can lead to hydrolysis back to the starting carboxylic acid.[4]
-
Side reactions of the acetyl group: While generally less reactive than the activated carboxylic acid, the acetyl group could potentially undergo side reactions like aldol condensation if strong bases are used, although this is less common under standard amide coupling conditions.
Q2: I'm observing a low yield in my amide coupling reaction. What are the likely causes?
A2: Low yields in amide coupling reactions can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid of this compound.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion.
-
Product loss during workup: The amide product may have some solubility in the aqueous phase, leading to losses during extraction.
Q3: Can the acetyl group interfere with the amide coupling reaction?
A3: Under standard amide coupling conditions, which are typically neutral or slightly basic, the acetyl group is generally unreactive. However, the use of very strong bases or highly reactive coupling conditions could potentially lead to side reactions. It's a matter of chemoselectivity, and most modern coupling reagents are designed to be highly selective for carboxylic acids.[5]
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a more powerful coupling agent like HATU or COMU.[6] Consider converting the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine. |
| Low nucleophilicity of the amine. | Increase the reaction temperature or use a more polar solvent to enhance reactivity. A stronger, non-nucleophilic base might also be beneficial. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. |
| Poor stoichiometry. | Ensure accurate measurement of all reactants. A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. | |
| Formation of Multiple Byproducts | Side reactions of the coupling agent. | Choose a coupling reagent that generates easily removable byproducts (e.g., EDC for water-soluble urea).[3] |
| Degradation of starting materials or product. | Perform the reaction at a lower temperature. Ensure all reagents and solvents are of high purity. |
Experimental Protocol: Amide Coupling using HATU
This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine using HATU, a highly effective coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Logical Workflow for Amide Coupling Troubleshooting
Caption: A decision tree for troubleshooting amide coupling reactions.
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and in the case of this compound, it allows for the introduction of a new aryl or vinyl group at the 2-position by replacing the chlorine atom.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: What are the primary side reactions to watch out for in a Suzuki coupling with this compound?
A1: The most common side reactions in Suzuki-Miyaura couplings are:
-
Homocoupling of the boronic acid: This results in a biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[7][8]
-
Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 4-acetylbenzoic acid. This can occur if a hydride source is present in the reaction mixture.[7][9]
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, effectively removing it from the catalytic cycle.
Q2: My Suzuki coupling reaction is not working. What are some common reasons for failure with this substrate?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[10] The steric hindrance from the ortho-carboxylic acid group can also impede the reaction.[11] Common reasons for failure include:
-
Inactive catalyst: The palladium catalyst may not be active enough to facilitate the oxidative addition to the C-Cl bond.
-
Ineffective ligand: The choice of phosphine ligand is crucial for activating the palladium catalyst and facilitating the catalytic cycle.
-
Inappropriate base: The base plays a critical role in the transmetalation step, and an unsuitable base can halt the reaction.
-
Poor solubility of reactants: If the reactants are not fully dissolved in the solvent system, the reaction will be slow or may not proceed at all.
Q3: Will the carboxylic acid or acetyl group interfere with the Suzuki coupling?
A3: The carboxylic acid can potentially coordinate to the palladium center, which may affect the catalytic activity. To circumvent this, it is sometimes advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The acetyl group is generally stable under Suzuki coupling conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a more active catalyst system, such as a pre-formed Pd(0) catalyst or a combination of a Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[12] |
| Unreactive aryl chloride. | Increase the reaction temperature. Consider using a different solvent system, such as a mixture of toluene and water or dioxane and water. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Run the reaction under a strict inert atmosphere.[13] |
| Use of a Pd(II) precatalyst. | Use a Pd(0) precatalyst or add a reducing agent to facilitate the in situ reduction of Pd(II) to Pd(0). | |
| Formation of Dehalogenated Byproduct | Presence of a hydride source. | Ensure all reagents and solvents are anhydrous. Avoid using bases that can generate hydrides (e.g., some alkoxides). |
| Protodeboronation of Boronic Acid | Presence of excess water or acid. | Use a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation. Use anhydrous conditions if possible. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound (as its methyl ester) with an arylboronic acid.
Materials:
-
Methyl 4-acetyl-2-chlorobenzoate (prepared by esterification of the carboxylic acid)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry Schlenk flask, combine methyl 4-acetyl-2-chlorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If the final product desired is the carboxylic acid, the methyl ester can be hydrolyzed under standard basic or acidic conditions.
Catalytic Cycle and Potential Side Reactions in Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Ortho effect. Available from: [Link]
- Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 10, 1-13.
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]
- Bodanszky, M. (1979). Side reactions in peptide synthesis. International journal of peptide & protein research, 13(5), 449-459.
- Handy, S. T., & Zhang, Y. (2002). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron letters, 43(1), 145-147.
-
Organic Syntheses Procedure. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available from: [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Available from: [Link]
- Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- Larrosa, I., & Dauncey, E. M. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & biomolecular chemistry, 13(16), 4669-4674.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]
-
Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Available from: [Link]
-
ResearchGate. (2006). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Available from: [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]
- Bode, J. W., & Osuna Gálvez, A. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluorobates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1792-1795.
-
PubMed Central. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
-
YouTube. (2019). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry Steps. (2023). Converting Ketones to Amides. Available from: [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available from: [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
PubMed. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Available from: [Link]
Sources
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Technical Support Center: Optimizing Reaction Kinetics for 4-Acetyl-2-chlorobenzoic Acid
Welcome to our dedicated technical support center for professionals engaged in the synthesis and kinetic analysis of 4-Acetyl-2-chlorobenzoic acid. This guide is structured to provide in-depth, actionable insights into optimizing the reaction kinetics of this compound, with a focus on troubleshooting common experimental challenges. As researchers and drug development professionals, understanding the nuances of reaction pathways and kinetic profiles is paramount for efficient and reproducible synthesis. This resource is designed to be a practical companion in your laboratory work.
Section 1: Understanding the Core Reaction - Friedel-Crafts Acylation of 2-Chlorobenzoic Acid
The synthesis of this compound typically involves the Friedel-Crafts acylation of 2-chlorobenzoic acid using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction, however, is not without its challenges due to the electronic properties of the starting material.
The chloro and carboxylic acid groups on the benzene ring are both electron-withdrawing, which deactivates the ring towards electrophilic attack.[1][2][3] This deactivation is a primary hurdle in achieving high yields and favorable reaction rates. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. Their combined influence dictates the regioselectivity of the acylation.
Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and kinetic analysis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction is showing very low conversion to this compound. What are the likely causes?
A1: Low conversion is a frequent challenge primarily due to the deactivated nature of the 2-chlorobenzoic acid ring.[1][2] Several factors could be at play:
-
Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) can be rendered less effective by complexation with the carboxylic acid group of the substrate.[2] This sequesters the catalyst, making it unavailable to activate the acetyl chloride.
-
Moisture Contamination: Lewis acids such as AlCl₃ react vigorously with moisture.[2] Any water in your solvent, reagents, or glassware will deactivate the catalyst.
-
Inadequate Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate with a deactivated substrate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and freshly opened or purified reagents.
-
Increase Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount of the Lewis acid is often necessary, as both the starting material and the ketone product can complex with the catalyst.[4]
-
Optimize Reaction Temperature: Cautiously increase the reaction temperature in increments, monitoring for product formation and the emergence of side products.
-
Consider a Stronger Catalyst: In some cases, a more potent Lewis acid or a superacid catalyst like triflic acid might be necessary to drive the reaction.[1]
Formation of Multiple Products and Isomers
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers or side products. What are they and how can I minimize them?
A2: The formation of multiple products is often a result of competing directing effects and side reactions.
-
Isomer Formation: While the acetyl group is expected to add at the 4-position (para to the chloro group and meta to the carboxylic acid group), other isomers can form. The directing effects of the substituents determine the regioselectivity.[3]
-
Side Reactions: At higher temperatures, side reactions such as sulfonation (if sulfuric acid is used as a catalyst or solvent) or even decarboxylation can occur.
Troubleshooting Steps:
-
Optimize Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to see if the isomer ratio can be improved.
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity, although it may decrease the overall reaction rate.
-
Careful Work-up: Ensure that the reaction is properly quenched and that the work-up procedure does not introduce impurities or cause degradation of the product.
Difficulties in Reaction Monitoring and Kinetic Analysis
Q3: I'm struggling to get reproducible data for my kinetic analysis. What are the best practices for monitoring this reaction?
A3: Reproducible kinetic data relies on consistent sampling and accurate quantification. Both HPLC and NMR spectroscopy are powerful tools for this purpose.
-
HPLC Method Development: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the starting material, product, and any major side products.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers real-time, non-invasive monitoring of the reaction mixture.[5][6][7]
Best Practices for Kinetic Analysis:
-
Consistent Sampling: At each time point, withdraw a precise volume of the reaction mixture and immediately quench the reaction to stop any further conversion. This can be done by adding the aliquot to a vial containing a suitable quenching agent (e.g., cold dilute acid).
-
Internal Standard: Use an internal standard in both HPLC and NMR analysis for accurate quantification. The internal standard should be a compound that does not react under the reaction conditions and has a signal that is well-resolved from the signals of the reactants and products.
-
Method Validation: Before starting your kinetic runs, validate your analytical method to ensure it is linear, accurate, and precise for the concentration range you will be studying.
Section 3: Experimental Protocols
Protocol for a Test Reaction
This protocol provides a starting point for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent).
-
Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (2.5 - 3 equivalents) portion-wise.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.2 - 1.5 equivalents) to the stirred suspension.
-
Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature and subsequently heat to a predetermined temperature (e.g., 50 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, HPLC, or NMR.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by cold dilute HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
HPLC Method for Kinetic Analysis
-
Column: A C18 reversed-phase column is a good starting point.[8][9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at a wavelength where both the starting material and the product have good absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute the quenched reaction aliquots with the mobile phase before injection.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
NMR Spectroscopy for Real-Time Monitoring
-
Spectrometer: A benchtop or high-field NMR spectrometer can be used.[10][11]
-
Solvent: Use a deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃ or nitrobenzene-d₅).
-
Procedure: Acquire a spectrum of the reaction mixture at t=0 before initiating the reaction. Then, acquire spectra at regular intervals. The decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product can be used to determine the reaction rate.
Caption: A logical workflow for setting up and monitoring the kinetic study of the acylation reaction.
Section 4: Safety Precautions
Working with the reagents involved in Friedel-Crafts acylation requires strict adherence to safety protocols.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[12][13][14][15][16]
-
Acetyl Chloride: Is a corrosive, flammable liquid and a lachrymator. It also reacts with water to produce HCl gas. Handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
ResearchGate. (2025). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]
-
National Institutes of Health. (2025). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Retrieved from a study on the kinetics of Friedel-Crafts reactions.
- Sigma-Aldrich. (2012). Safety Data Sheet for Aluminum chloride.
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Lab Alley. (2025). SAFETY DATA SHEET. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
-
Royal Society of Chemistry. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
-
ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
PubMed. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Retrieved from [Link]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from a general organic chemistry resource.
-
Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?. Retrieved from [Link]
-
ChemBK. (2024). 4-acetyl-2-methylbenzoic acid. Retrieved from [Link]
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Validation & Comparative
Mass spectrometry of 4-Acetyl-2-chlorobenzoic acid
An In-Depth Comparative Guide to the Mass Spectrometry of 4-Acetyl-2-chlorobenzoic Acid
Introduction
This compound is a key chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a carboxylic acid, a ketone, and a halogenated aromatic ring, presents unique characteristics that demand a tailored approach for analytical characterization. Accurate and robust methods for its identification and quantification are paramount for process monitoring, quality control, and metabolic studies in drug development.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, comparing the utility of direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with the classical approach of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and structurally similar molecules.
Physicochemical Properties and Analytical Implications
The selection of an appropriate mass spectrometry technique is fundamentally guided by the physicochemical properties of the analyte. For this compound, several key features dictate the analytical strategy.
| Property | Value | Analytical Implication |
| Molecular Formula | C₉H₇ClO₃[1][2][3] | Provides the basis for exact mass calculations. |
| Average Molecular Weight | 198.60 g/mol [1][2][3] | Guides the setting of mass analyzer scan ranges. |
| Monoisotopic Mass | 198.0083718 Da[2] | Essential for high-resolution mass spectrometry (HRMS) for unambiguous identification. |
| Key Functional Groups | Carboxylic acid, Acetyl (ketone), Chlorinated benzene | The polar carboxylic acid group makes the molecule non-volatile, favoring LC-MS or requiring derivatization for GC-MS.[4] It is also ideal for deprotonation in negative ion mode ESI. |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, acetonitrile).[1] | Compatible with typical reversed-phase LC mobile phases and solvent extraction procedures. |
| Chlorine Isotopes | ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) | All chlorine-containing ions will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, a crucial feature for identification. |
The molecule's polarity and low volatility make direct GC-MS analysis impractical due to the high temperatures required for vaporization, which would likely cause thermal degradation before volatilization.[4] Therefore, two primary strategies are considered: direct analysis using LC-MS or indirect analysis by GC-MS after chemical derivatization to increase volatility.
Methodology 1: Direct Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-MS with electrospray ionization (ESI) is the preferred method for polar, non-volatile, and thermally labile compounds.[5][6] ESI is a "soft" ionization technique that typically generates intact molecular or pseudo-molecular ions with minimal fragmentation, making it ideal for quantitative analysis.[5][7]
Comparison of ESI Polarity Modes
-
Negative Ion Mode (-ESI): This is the most logical and effective approach for this compound. The carboxylic acid group is readily deprotonated in solution, forming a stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to excellent sensitivity.
-
Positive Ion Mode (+ESI): While protonation to form [M+H]⁺ is possible, it is generally less efficient for strongly acidic molecules. Adduct formation (e.g., with sodium, [M+Na]⁺) is more likely but can complicate spectral interpretation and reduce the primary analyte signal.
Therefore, negative ion mode is the recommended approach for achieving the highest sensitivity and most straightforward data.
Experimental Protocol: LC-ESI-MS Analysis
This protocol is designed as a self-validating system, incorporating standards and controls for trustworthy results.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in a 50:50 methanol:water mixture.
-
For unknown samples, dissolve and dilute them in the same 50:50 mixture to fall within the calibration range.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water. Rationale: The basic pH ensures the carboxylic acid is fully deprotonated, maximizing the [M-H]⁻ signal for -ESI.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (-ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full Scan (m/z 50-300) for identification and Targeted MS/MS for quantification (precursor ion: m/z 197.0, product ions: m/z 153.0, 125.0).
-
Expected Results and Interpretation
In full scan mode, the primary observation will be the deprotonated molecule, [M-H]⁻, with a clear isotopic pattern confirming the presence of one chlorine atom.
-
m/z 197.0009: Corresponding to the [C₉H₆³⁵ClO₃]⁻ ion.
-
m/z 199.0000: Corresponding to the [C₉H₆³⁷ClO₃]⁻ ion.
By applying in-source collision-induced dissociation (CID) or using a tandem mass spectrometer (MS/MS), predictable fragments can be generated from the m/z 197.0 precursor for structural confirmation. The most likely fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.
-
[M-H-CO₂]⁻: Loss of CO₂ results in a fragment at m/z 153.0 .
Methodology 2: Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
For a definitive, library-matchable identification, GC-MS with electron ionization (EI) is the gold standard. EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to induce extensive and reproducible fragmentation.[7] This creates a detailed fragmentation pattern that serves as a molecular fingerprint. As noted, the native compound is unsuitable for GC, thus requiring derivatization.
Comparison of Derivatization Strategies
-
Silylation: Reacting the carboxylic acid with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[8] This is a highly effective and common method for making acids volatile for GC analysis.[4]
-
Alkylation (Esterification): Converting the carboxylic acid to its methyl ester, for example, also yields a more volatile derivative suitable for GC analysis.
Silylation is often preferred for its straightforward reaction conditions and the production of stable derivatives.
Experimental Protocol: Silylation and GC-EI-MS
-
Derivatization:
-
Place a dried aliquot of the sample extract or standard (approx. 100 µg) into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Hold at 100°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Injection Volume: 1 µL (Splitless).
-
-
Mass Spectrometry (MS) Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full Scan (m/z 40-450).
-
Expected Results and Fragmentation Pathway
The derivatization reaction increases the molecular weight by 72 Da (replacing H with Si(CH₃)₃). The EI mass spectrum will show the molecular ion of the TMS-ester ([M-TMS]⁺) and a rich fragmentation pattern.
-
Molecular Ion ([M]⁺): m/z 270 (for ³⁵Cl) and 272 (for ³⁷Cl). This peak may be weak.
-
Key Fragments:
-
m/z 255 [M-15]⁺: Loss of a methyl group (•CH₃) from the TMS moiety, a very common fragmentation. This is often the highest observable mass.
-
m/z 197 [M-73]⁺: Loss of the TMS group (•Si(CH₃)₃).
-
m/z 183: Loss of the entire TMS-ester group, leaving the acylium ion [Cl(C₆H₃)(COCH₃)CO]⁺.
-
m/z 43 [CH₃CO]⁺: A strong peak corresponding to the acetyl cation.
-
Performance Comparison: LC-MS vs. GC-MS
| Feature | LC-ESI-MS (-ve mode) | GC-EI-MS (after Silylation) |
| Sample Preparation | Simple "dilute and shoot". | Multi-step derivatization required (drying, reaction, heating). |
| Primary Ion | [M-H]⁻ (deprotonated molecule) | [M]⁺˙ (molecular ion of derivative, often weak) |
| Fragmentation | Low (soft ionization); requires MS/MS for structural data. | Extensive and reproducible (hard ionization); provides a structural "fingerprint". |
| Primary Application | High-throughput quantitative analysis, screening. | Definitive structural identification and confirmation. |
| Sensitivity | Typically very high (pg to fg range). | High, but can be limited by derivatization efficiency and analyte stability. |
| Common Challenges | Ion suppression from matrix components, potential for in-source dehalogenation.[9][10] | Incomplete derivatization, derivative instability, thermal degradation. |
| Library Matching | Not applicable for MS1 spectra. | Excellent; EI spectra can be matched against large commercial/NIST libraries. |
Conclusion and Recommendations
The optimal mass spectrometry strategy for this compound is dictated entirely by the analytical goal. The two methodologies presented here are not mutually exclusive but rather complementary tools for comprehensive characterization.
-
For Quantitative Analysis: LC-ESI-MS in negative ion mode is unequivocally the superior choice. Its minimal sample preparation, high sensitivity, and direct measurement of the intact molecule make it ideal for applications in pharmaceutical development, quality control, and pharmacokinetic studies where high throughput and accurate quantification are critical.
-
For Structural Confirmation: GC-EI-MS following silylation is the authoritative method. The rich, reproducible fragmentation pattern it generates provides unambiguous structural confirmation and allows for matching against established spectral libraries, which is essential for identifying unknown impurities or metabolites.
As a Senior Application Scientist, my recommendation is to employ LC-MS/MS for routine, high-throughput quantitative work and to use GC-MS as the definitive tool for initial structural verification, reference standard certification, and in-depth investigations of related impurities. This dual-pronged approach leverages the strengths of each technique, ensuring both accuracy and efficiency in the analysis of this compound.
References
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
- TradeIndia. (n.d.). This compound.
- CymitQuimica. (n.d.). 4-Acetyl-2-chloro-benzoic acid.
- PubChem. (n.d.). This compound.
- International Journal of Scientific Research in Science and Technology. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- American Elements. (n.d.). This compound.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
- Waters Corporation. (n.d.). Common Ionization Methods.
- PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- ResearchGate. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS).
- ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- ACS Publications. (n.d.). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice.
- Wikipedia. (n.d.). Electrospray ionization.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
- PLOS One. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
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HPLC methods for 4-Acetyl-2-chlorobenzoic acid analysis
An In-Depth Guide to HPLC Methodologies for the Analysis of 4-Acetyl-2-chlorobenzoic Acid
Welcome to a detailed comparative guide on developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity and accurate quantification is paramount for quality control and process optimization.[1][2] This guide moves beyond simple protocols to explain the underlying chromatographic principles, enabling you to select and tailor the optimal method for your laboratory's needs.
Understanding the Analyte: The Key to a Robust Method
Before stepping into the lab, a thorough understanding of the analyte's physicochemical properties is essential for logical method development.[3]
This compound (C₉H₇ClO₃, MW: 198.60 g/mol ) presents a unique analytical challenge due to its multifunctional structure.[4]
-
Carboxylic Acid Group (-COOH): This is the most influential functional group. It is acidic, meaning its ionization state is dependent on the pH of the mobile phase. The pKa of benzoic acid is ~4.2, and while substituents will alter this value slightly, we can use it as a starting point. At a pH above its pKa, the molecule will be deprotonated (anionic), making it highly polar. At a pH well below its pKa, it will be in its neutral, more hydrophobic form.
-
Aromatic Ring & Substituents: The benzene ring, along with the acetyl and chloro groups, provides a degree of hydrophobicity. The predicted XLogP3 value of 1.9 indicates moderate non-polar character.[4] The aromatic ring also allows for strong UV absorbance, making UV detection a straightforward choice.
This duality—a polar, ionizable head and a moderately hydrophobic body—makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical mode.[5][6] Our primary challenge is to manage the ionization of the carboxylic acid to achieve good retention and sharp, symmetrical peaks.
Core Principle: Managing Analyte Ionization in RP-HPLC
In RP-HPLC, separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[6] Highly polar or ionized compounds have weak interactions with the stationary phase and elute very early, often near the void volume, providing poor separation.[7] For an acidic compound like this compound, controlling the mobile phase pH is the most critical factor.
A cardinal rule in RP-HPLC for ionizable compounds is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single form.[8] For our acidic analyte (estimated pKa ~4.2), lowering the mobile phase pH to ~2.2 will suppress the dissociation of the carboxylic acid, rendering the molecule neutral and significantly more hydrophobic. This "ion-suppression" approach enhances retention on a C18 column and prevents the peak tailing often seen when an analyte exists in both ionized and neutral forms during its transit through the column.[8][9]
Comparative Methodologies: A Data-Driven Approach
We will compare two distinct yet effective RP-HPLC methods. Method A represents the industry-standard ion-suppression approach on a C18 column. Method B utilizes an alternative stationary phase, a Phenyl-Hexyl column, to offer a different selectivity profile, which can be invaluable for resolving challenging impurities.
Method A: Classic Ion-Suppression on a C18 Stationary Phase
This method is the quintessential workhorse for acidic analytes. It combines a highly hydrophobic C18 column with an acidified mobile phase to maximize retention and peak performance.
Scientific Rationale: The C18 stationary phase provides a dense layer of hydrophobic alkyl chains, promoting strong retention for the neutral form of our analyte.[5] The use of 0.1% formic acid in the mobile phase lowers the pH to approximately 2.7, ensuring the complete protonation of the carboxylic acid group.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that any impurities with significantly different hydrophobicities are eluted effectively within a reasonable runtime.[10]
Method B: Alternative Selectivity on a Phenyl-Hexyl Stationary Phase
While C18 columns are excellent, they may not resolve all potential impurities, especially those structurally similar to the main analyte. A Phenyl-Hexyl column provides an alternative separation mechanism.
Scientific Rationale: The Phenyl-Hexyl phase offers both hydrophobic interactions (from the hexyl chains) and, more importantly, π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte. This alternative selectivity can change the elution order of compounds and resolve impurities that may co-elute with the main peak on a C18 column. The fundamental principle of ion suppression with an acidified mobile phase remains crucial for good chromatography.
Performance Comparison: Representative Data
The following table summarizes the expected performance of each method for the analysis of this compound, including its separation from a hypothetical, closely-eluting impurity ("Impurity-1").
| Parameter | Method A: C18 Ion-Suppression | Method B: Phenyl-Hexyl Alternative Selectivity |
| Analyte Retention Time (t_R) | ~ 8.5 min | ~ 9.2 min |
| Impurity-1 Retention Time (t_R) | ~ 8.2 min | ~ 8.5 min |
| Resolution (R_s) [Analyte/Impurity-1] | 1.8 | 2.5 |
| Peak Asymmetry (A_s) [Analyte] | 1.2 | 1.1 |
| Theoretical Plates (N) [Analyte] | > 12000 | > 14000 |
| Primary Retention Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction |
| Best Suited For | Routine QC, Purity Assay | Impurity profiling, Method Development |
Experimental Protocols
These protocols are designed to be a robust starting point for your method development and validation efforts.[11][12]
Protocol 1: Method A - C18 Ion-Suppression
1.0 Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.
2.0 Chromatographic Conditions
-
Instrument: Standard HPLC system with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-14.1 min: 80% to 30% B
-
14.1-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3.0 System Suitability Test (SST)
-
Perform five replicate injections of the Working Standard.
-
Acceptance Criteria: %RSD for peak area < 2.0%; Peak Asymmetry (Tailing Factor) between 0.9 and 1.5.
Protocol 2: Method B - Phenyl-Hexyl Alternative Selectivity
1.0 Sample and Standard Preparation
-
Follow the same procedure as in Protocol 1.
2.0 Chromatographic Conditions
-
Instrument: Standard HPLC system with UV Detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 35% B
-
2-12 min: 35% to 85% B
-
12-14 min: 85% B
-
14-14.1 min: 85% to 35% B
-
14.1-18 min: 35% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3.0 System Suitability Test (SST)
-
Follow the same procedure and acceptance criteria as in Protocol 1.
Visualization of Method Development Strategy
A logical workflow is key to efficient and successful HPLC method development. The following diagram outlines the decision-making process for an acidic analyte like this compound.
Caption: A strategic workflow for developing an HPLC method for an acidic analyte.
Conclusion and Recommendations
Both presented methods are capable of producing high-quality data for the analysis of this compound. The choice between them depends on the specific analytical goal.
-
For routine quality control, potency assays, and release testing , where speed and reliability are key, Method A (C18 Ion-Suppression) is an excellent and robust choice. Its widespread use and predictable behavior make it easy to implement and transfer between labs.
-
For in-depth impurity profiling, stability studies, and forced degradation analysis , where maximum separating power is needed, exploring Method B (Phenyl-Hexyl) is highly recommended. The alternative selectivity offered by the π-π interactions can be the key to separating isomers or closely related impurities that are otherwise invisible.
Ultimately, successful pharmaceutical analysis relies on a deep understanding of chromatographic principles and a systematic approach to method development.[3][11] By leveraging the strategies outlined in this guide, researchers can develop and validate reliable HPLC methods that ensure the quality and integrity of their materials.
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Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
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Basnet, A., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
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A Comparative Guide to the Synthesis of 4-Acetyl-2-chlorobenzoic Acid for Research and Development
This guide provides an in-depth comparison of viable synthetic routes to 4-Acetyl-2-chlorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The selection of a synthetic pathway is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost. This document moves beyond simple procedural lists to explore the underlying chemical principles and practical considerations that inform expert decision-making in process chemistry. We will dissect two primary, logical routes, providing detailed experimental protocols, mechanistic insights, and a data-driven comparative analysis to guide researchers toward the optimal choice for their specific laboratory or production context.
Retrosynthetic Analysis: Mapping the Pathways
A retrosynthetic approach to this compound reveals two primary strategies, each beginning from a common, commercially available substituted toluene derivative. The key transformations involve the installation of an acetyl group via Friedel-Crafts acylation and the formation of a carboxylic acid through the oxidation of a methyl group. The strategic decision lies in the order of these two key steps.
Caption: Retrosynthetic analysis of this compound.
The two routes explored are:
-
Route 1: Friedel-Crafts acylation of 2-chlorotoluene to form 4-acetyl-2-chlorotoluene, followed by oxidation of the methyl group.
-
Route 2: Chlorination of 4-methylacetophenone to generate the same 4-acetyl-2-chlorotoluene intermediate, followed by oxidation.
This guide will focus on the most common and logical variant of Route 1, as the regioselectivity of the initial Friedel-Crafts acylation is often more predictable and higher-yielding than the direct chlorination of the electron-deficient 4-methylacetophenone ring. A third potential route, involving a Grignard reaction with carbon dioxide, is generally less favored due to the complexities of generating the required organometallic intermediate without side reactions.[1]
Route 1: Acylation of 2-Chlorotoluene Followed by Oxidation
This is arguably the most classical and reliable approach for lab-scale synthesis. It begins with the readily available 2-chlorotoluene and leverages a robust Friedel-Crafts acylation, followed by a powerful oxidation.
Strategy & Mechanistic Insight
The success of the initial step hinges on the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director. The incoming electrophile (the acylium ion, CH₃CO⁺) will preferentially add to the position most activated and least sterically hindered. The para-position relative to the activating methyl group is the C4 position, which is sterically accessible and electronically favored. This leads to a high regioselectivity for the desired intermediate, 4-acetyl-2-chlorotoluene.
The subsequent oxidation of the methyl group to a carboxylic acid is a standard transformation.[2] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate are effective.[3][4] The choice of oxidant is critical and involves a trade-off between reaction efficiency, safety, and waste disposal. Potassium permanganate is highly effective but generates a large amount of manganese dioxide (MnO₂) waste.[3]
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The Untapped Therapeutic Potential of 4-Acetyl-2-chlorobenzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals navigating the complex landscape of drug discovery, identifying novel scaffolds with diverse biological activities is a paramount objective. This guide delves into the nascent yet promising field of 4-Acetyl-2-chlorobenzoic acid derivatives. While direct and extensive research on this specific class of compounds is limited, this guide will provide a comprehensive comparative analysis based on the biological activities of structurally related compounds. By examining the existing experimental data for analogous molecules, we can infer the potential therapeutic applications of this compound derivatives in oncology, inflammation, and infectious diseases, thereby highlighting a significant opportunity for innovative research and development.
The Scaffold: this compound
This compound is a unique chemical entity characterized by a benzoic acid backbone substituted with both a chloro and an acetyl group. This combination of functional groups offers multiple avenues for chemical modification, allowing for the creation of a diverse library of derivatives, including esters, amides, and chalcones. The inherent reactivity of the carboxylic acid and the acetyl group's ketone provides synthetic handles to explore a wide chemical space and systematically investigate structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
While dedicated studies on this compound derivatives are scarce, a review of compounds with similar structural motifs provides a strong rationale for their investigation.
Anti-inflammatory Activity: Insights from Salicylic Acid Analogs
Derivatives of salicylic acid are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[1][2] This compound was shown to reduce the production of pro-inflammatory cytokines TNF-α and IL-1β.[2][3] In silico studies suggest a high affinity for the COX-2 enzyme, indicating a potential mechanism for its anti-inflammatory action.[1][4] Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar, if not enhanced, anti-inflammatory properties.
Comparative In Vivo Anti-inflammatory Data of a Salicylic Acid Derivative [2]
| Compound | Dose | Reduction in TNF-α | Reduction in IL-1β |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 500 mg/60 kg bw | Significant | Significant |
| Acetylsalicylic Acid (ASA) | 500 mg/60 kg bw | Significant | Significant |
Anticancer Potential: Lessons from Acetophenone and Benzoic Acid Derivatives
The acetophenone and benzoic acid moieties are present in numerous compounds with demonstrated anticancer activity. For instance, certain brominated acetophenone derivatives have shown cytotoxicity against various human cancer cell lines, including breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas.[5] One derivative, in particular, exhibited remarkable cytotoxicity with IC50 values below 10 µg/mL against MCF7 and PC3 cells.[5]
Furthermore, benzoic acid-substituted quinazolinones have been synthesized and tested for their anticancer activity against the MCF-7 breast cancer cell line, with several compounds showing moderate to good activity.[6] Chalcones derived from acetophenones have also been investigated as anticancer agents, with some inducing apoptosis in cancer cells.[7] The presence of the acetyl group in this compound allows for the synthesis of chalcone derivatives, which could be a promising avenue for developing novel anticancer therapeutics.
Comparative Cytotoxicity Data (IC50) of Related Compounds
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Brominated Acetophenone Derivative | MCF7 (Breast) | < 10 µg/mL | [5] |
| Brominated Acetophenone Derivative | PC3 (Prostate) | < 10 µg/mL | [5] |
| Benzoic Acid Substituted Quinazolinone | MCF-7 (Breast) | Moderate to Good Activity | [6] |
| Adamantyl-Substituted Chalcone | Lung Cancer Cells | Induces Apoptosis | [8] |
Antimicrobial Activity: A Look at Chlorobenzoic Acid Analogs
The antimicrobial potential of benzoic acid derivatives is well-documented. Their mechanism of action is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[9] Studies on 2-chlorobenzoic acid derivatives have shown that they possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger.[10] Notably, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts.[10] This suggests that derivatization of the carboxylic acid group of this compound into amides and Schiff's bases could yield compounds with significant antimicrobial properties.
Antimicrobial Activity of Related Chlorobenzoic Acid Derivatives [10]
| Compound Type | Target Microorganism | Activity |
| Esters of 2-chlorobenzoic acid | Gram-positive & Gram-negative bacteria | Moderate |
| Schiff's bases of 2-chlorobenzoic acid | Gram-positive & Gram-negative bacteria | Potent |
Proposed Synthetic and Experimental Workflows
To unlock the potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is necessary.
General Synthesis of Derivatives
The functional groups of this compound allow for a variety of chemical modifications.
Caption: Synthetic pathways for this compound derivatives.
Experimental Protocol: Synthesis of Amide Derivatives
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.
Workflow for Biological Screening
A standardized workflow is crucial for the efficient evaluation of the synthesized derivatives.
Caption: Experimental workflow for synthesis and biological screening.
Experimental Protocol: In Vitro Anticancer MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Proposed Mechanism of Action: NF-κB Signaling Pathway
Many anti-inflammatory and anticancer agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound derivatives may inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The exploration of this compound derivatives represents a compelling and underexplored frontier in medicinal chemistry. The structural analogies to compounds with proven anti-inflammatory, anticancer, and antimicrobial activities provide a strong impetus for the synthesis and screening of a novel library of these derivatives. The experimental protocols and comparative data presented in this guide offer a robust framework for initiating such a research program. Future investigations should focus on a systematic SAR study to identify lead compounds with potent and selective biological activities. Mechanistic studies will then be crucial to elucidate their molecular targets and pathways, ultimately paving the way for the development of novel therapeutic agents.
References
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
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Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 7(5), 3845-3854. [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]
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Lee, J. H., et al. (2016). Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells. Pharmazie, 71(5), 274-279. [Link]
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Uivarosi, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3237. [Link]
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Ashish, A., et al. (2017). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. [Link]
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Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208-213. [Link]
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Pisoschi, A. M., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal, 72(2), 418-430. [Link]
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A Senior Application Scientist's Guide to Structural Analogs of 4-Acetyl-2-chlorobenzoic Acid: A Comparative Analysis for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The 4-acetyl-2-chlorobenzoic acid scaffold presents a compelling starting point for the development of novel therapeutics, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of key structural analogs of this compound, grounded in experimental data and established scientific principles. We will explore how subtle changes to this core structure can profoundly influence its biological activity and physicochemical characteristics, offering a roadmap for rational drug design.
The Core Scaffold: Understanding this compound
This compound is a substituted aromatic compound featuring a carboxylic acid, a ketone, and a chlorine atom.[1] This unique arrangement of functional groups provides a rich platform for chemical exploration. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets, while the acetyl group and the chloro substituent offer opportunities to modulate steric and electronic properties, thereby influencing binding affinity and metabolic stability.
Physicochemical Properties of the Parent Compound:
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
A Comparative Analysis of Key Structural Analogs
The exploration of structural analogs is a critical step in optimizing a lead compound. Here, we compare this compound with a curated set of analogs, focusing on modifications to the halogen and the substituent at the 2-position. While direct, side-by-side comparative studies for this specific series are not extensively published, we can infer structure-activity relationships (SAR) from data on related benzoic acid derivatives and fundamental chemical principles.[2]
Table of Comparative Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Key Structural Difference |
| This compound | C₉H₇ClO₃ | 198.60 | 1.9 | Parent Compound |
| 4-Acetyl-2-fluorobenzoic acid | C₉H₇FO₃ | 182.15 | 1.5 | Chloro to Fluoro substitution |
| 4-Acetyl-2-methylbenzoic acid | C₁₀H₁₀O₃ | 178.18 | 1.5 | Chloro to Methyl substitution[3] |
| 2-Acetyl-4-chlorobenzoic acid | C₉H₇ClO₃ | 198.60 | 1.9 | Positional Isomer |
The Influence of Halogen Substitution: Chloro vs. Fluoro
The replacement of a chlorine atom with fluorine at the 2-position is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's properties.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing, which can impact the pKa of the carboxylic acid and the reactivity of the aromatic ring. Fluorine's greater electronegativity may lead to a more acidic carboxylic acid group, potentially enhancing interactions with certain biological targets.
-
Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often leading to increased metabolic stability and a longer biological half-life.
-
Binding Interactions: The smaller size of fluorine compared to chlorine can lead to different steric interactions within a binding pocket. In some cases, this can result in improved binding affinity.
The Impact of Alkyl Substitution: Chloro vs. Methyl
Replacing the electron-withdrawing chlorine with an electron-donating methyl group can have a profound impact on the molecule's electronic and lipophilic character.
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.[4]
-
Electronic Effects: The electron-donating nature of the methyl group can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it less acidic compared to the chloro-substituted analog.
-
Steric Effects: The methyl group is sterically larger than a chlorine atom, which can influence binding to a target protein.
The Significance of Positional Isomerism
The relative positions of the substituents on the benzoic acid ring are critical for biological activity. Shifting the acetyl and chloro groups can drastically alter the molecule's shape and the orientation of its functional groups, leading to different interactions with a target's binding site. The synthesis of positional isomers is crucial for exploring the full potential of a chemical scaffold.[5]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of these analogs, a standardized set of in vitro assays is essential. The following protocols provide a framework for evaluating key drug-like properties.
Synthesis of Analogs: A Parallel Approach
The efficient synthesis of a library of analogs is crucial for rapid SAR exploration. Parallel synthesis techniques, either in solution or on solid phase, allow for the simultaneous creation of multiple compounds.[6][7]
Conceptual Workflow for Parallel Synthesis:
Caption: A generalized workflow for the parallel synthesis of a library of benzoic acid analogs.
Kinetic Solubility Assay by Nephelometry
Aqueous solubility is a critical determinant of a compound's absorption and bioavailability. Kinetic solubility is often measured in early drug discovery as it is amenable to high-throughput screening. Nephelometry, which measures light scattering by undissolved particles, is a common method.[8][9]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Nephelometry Reading: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
Workflow for Nephelometric Solubility Assay:
Caption: Experimental workflow for determining kinetic solubility using nephelometry.
Intestinal Permeability Assessment using the Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.[10][11]
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (A to B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral (B) side.
-
-
Permeability Assay (B to A):
-
Add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
-
Workflow for Caco-2 Permeability Assay:
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A Comparative Guide to the Purity Assessment of Synthesized 4-Acetyl-2-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 4-Acetyl-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of each method's strengths and limitations.
This compound (C9H7ClO3, Molar Mass: 198.60 g/mol ) is typically a white to off-white crystalline powder.[4][5] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, affect the stereochemistry of the final API, and complicate downstream purification processes.[1] A purity of ≥ 98% is often required for industrial applications.[4]
Orthogonal Analytical Approaches for Robust Purity Determination
A multi-pronged approach, employing several analytical techniques that rely on different chemical and physical principles, is the most reliable strategy for purity assessment. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound.[1][6] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
The following protocol is a robust starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a common choice for separating aromatic carboxylic acids.[7] The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (A wavelength where the aromatic rings of the analyte and potential impurities will absorb)
-
Data Interpretation and Comparison:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) | Purity Assessment |
| This compound | 8.5 | 99.2 | High Purity |
| Impurity A | 6.2 | 0.5 | Minor Impurity |
| Impurity B | 9.8 | 0.3 | Minor Impurity |
Causality of Experimental Choices:
-
C18 Column: The non-polar stationary phase of a C18 column effectively retains the aromatic rings of the analyte and potential impurities through hydrophobic interactions.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase is crucial. It ensures that the carboxylic acid group of the analyte remains protonated, preventing peak tailing and improving chromatographic resolution.[8]
-
UV Detection at 254 nm: This wavelength is a common choice for aromatic compounds, providing good sensitivity for both the main compound and many potential aromatic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. F[9]or non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
[8][10]Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Data Interpretation and Comparison:
The total ion chromatogram (TIC) is used for purity assessment based on peak area percentage. The mass spectrum of each peak provides structural information for impurity identification.
| Compound (as TMS ester) | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) | Purity Assessment |
| This compound | 12.1 | 99.1 | 270 (M+), 255, 183 | High Purity |
| Impurity C (e.g., starting material) | 10.5 | 0.6 | Identified by MS | Minor Impurity |
| Impurity D (e.g., side-product) | 13.2 | 0.3 | Identified by MS | Minor Impurity |
Causality of Experimental Choices:
-
Derivatization: The conversion of the carboxylic acid to its TMS ester is essential to increase volatility and prevent interactions with the GC column, ensuring sharp peaks and good separation.
-
Non-polar Column: A DB-5ms column or similar is suitable for separating a wide range of organic compounds based on their boiling points.
-
Electron Ionization (EI): EI is a robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for identifying unknown impurities by comparing them to mass spectral libraries.
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An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of 4-Acetyl-2-chlorobenzoic acid and its structural analogs, focusing on their synthesis, physicochemical properties, and the structure-activity relationships (SAR) that govern their potential biological activities. By examining the influence of different substituents on the benzoic acid core, this document aims to provide field-proven insights and a logical framework for the rational design of novel therapeutics. We will delve into detailed experimental protocols, present comparative data in a clear, structured format, and explore the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Introduction: The Versatility of the Benzoic Acid Scaffold
The benzoic acid scaffold is a privileged structure in drug discovery, primarily due to the properties of its carboxylic acid group. This functional group is a potent hydrogen bond donor and acceptor, frequently enabling critical interactions with the active sites of enzymes and receptors.[1] The biological and pharmacological profile of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[1][2] These modifications alter the molecule's electronic character, lipophilicity (fat-solubility), and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
This guide focuses on This compound , a synthetic organic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Its structure features a benzene ring substituted with three key groups: a carboxylic acid, an acetyl group, and a chlorine atom. Understanding the individual and collective contribution of these groups is paramount for leveraging this scaffold in drug design.
We will compare this compound with two closely related, commercially available structural analogs:
-
4-Acetylbenzoic acid: The non-chlorinated parent compound.
-
4-Acetyl-2-methylbenzoic acid: A variant where the electron-withdrawing chlorine is replaced by an electron-donating methyl group.
This comparison will illuminate the critical role of the ortho-substituent (Cl vs. H vs. CH₃) in modulating the compound's properties.
Physicochemical Properties: A Comparative Overview
A molecule's fundamental physical and chemical properties are the primary determinants of its behavior in both chemical reactions and biological systems. Below is a comparative summary of the key properties for our compounds of interest.
| Property | This compound | 4-Acetylbenzoic acid | 4-Acetyl-2-methylbenzoic acid |
| Molecular Formula | C₉H₇ClO₃[3][4][5] | C₉H₈O₃[6] | C₁₀H₁₀O₃[7][8] |
| Molecular Weight | 198.60 g/mol [3][4][5][9] | 164.16 g/mol [6] | 178.18 g/mol [7] |
| Appearance | White to off-white crystalline powder[3] | Solid | White crystalline solid[8] |
| Melting Point | 168-172°C[3] | N/A | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol.[3] | N/A | Soluble in ethanol and ether; almost insoluble in water.[8] |
| Purity (Typical) | ≥ 98%[3] | N/A | N/A |
Expert Analysis: The introduction of the chlorine atom in this compound significantly increases its molecular weight compared to the parent 4-Acetylbenzoic acid. The chloro group is highly electronegative and electron-withdrawing, which can influence the acidity of the carboxylic acid proton and the reactivity of the aromatic ring. In contrast, the methyl group in 4-Acetyl-2-methylbenzoic acid is electron-donating and increases lipophilicity, potentially affecting membrane permeability and target binding.[1]
Synthesis Strategies and Methodologies
The synthesis of these compounds is a critical aspect of their accessibility for research and development. While numerous synthetic routes exist, we will outline a common and reliable laboratory-scale protocol for each.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzoic acids, which is applicable to all three compounds with variations in starting materials and reaction conditions.
Caption: Generalized workflow for synthesis and purification of acetylbenzoic acids.
Experimental Protocol: Synthesis of 4-Acetylbenzoic Acid
This protocol describes a common method involving the oxidation of a readily available starting material.[6]
Objective: To synthesize 4-Acetylbenzoic acid via oxidation of 4'-methylacetophenone.
Materials:
-
4'-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylacetophenone in a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidation: Slowly add a solution of potassium permanganate to the flask. The reaction is exothermic; maintain the temperature with a water bath.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with concentrated HCl until a pH of 1-2 is reached. The white precipitate of 4-Acetylbenzoic acid will form.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an ethanol/water mixture to obtain the pure compound.
-
Validation: Dry the purified product and determine its melting point, and characterize by NMR and IR spectroscopy to confirm its structure and purity.
Synthesis of Halogenated and Alkylated Analogs
The synthesis of This compound and 4-Acetyl-2-methylbenzoic acid often requires multi-step procedures starting from appropriately substituted precursors. For instance, a common route for 4-Acetyl-2-methylbenzoic acid involves the hydrolysis of 3-methyl-4-cyanoacetophenone using a strong acid like trifluoroacetic acid, with reported yields around 84%.[7] Another high-yield method (95%) involves a palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and n-butyl vinyl ether.[7]
Causality in Protocol Design:
-
Choice of Oxidant: Potassium permanganate is a strong, inexpensive oxidizing agent suitable for converting a methyl group on an aromatic ring to a carboxylic acid.[10] The reaction is performed under basic conditions to improve the solubility of the permanganate.
-
Acidification: The product, a carboxylic acid, is soluble in its carboxylate salt form under basic conditions. Acidification is crucial to protonate the carboxylate, rendering the final product insoluble in the aqueous solution and allowing for its isolation by filtration.
-
Recrystallization: This is a standard and highly effective technique for purifying solid organic compounds. The choice of solvent (or solvent pair) is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Structure-Activity Relationship (SAR) Insights
While comprehensive biological data for this compound itself is not widely published, we can infer potential SAR trends by analyzing the roles of its functional groups in related benzoic acid derivatives.[1][2][11]
Caption: Inferred structure-activity relationships for this compound.
-
Carboxylic Acid Group: This is the primary pharmacophore. It acts as a hydrogen bond donor/acceptor, essential for anchoring the molecule to a biological target.[1] Its acidity, modulated by other substituents, is key.
-
Chlorine Atom (ortho-position): As a halogen, chlorine is an electron-withdrawing group. Its presence at the ortho-position can significantly increase the acidity of the carboxylic acid. It also increases lipophilicity, which can enhance membrane permeability but may also affect metabolic stability. Its steric bulk can influence the conformation of the carboxylic acid group, potentially forcing it out of the plane of the benzene ring, which can be critical for fitting into a specific binding pocket.
-
Acetyl Group (para-position): The acetyl group is a moderately deactivating, meta-directing group. It can participate in dipole-dipole or hydrogen bond interactions. Its presence contributes to the overall size and electronic character of the molecule.
Comparative SAR Analysis:
-
vs. 4-Acetylbenzoic Acid: The addition of chlorine is the key difference. We predict that this compound will be a stronger acid and more lipophilic than its non-chlorinated counterpart. This could lead to different target affinities and pharmacokinetic profiles.
-
vs. 4-Acetyl-2-methylbenzoic Acid: Replacing the electron-withdrawing Cl with an electron-donating methyl group would decrease the acidity of the carboxylic acid. The methyl group also adds steric bulk and lipophilicity, but its electronic effect is opposite to that of chlorine.[1] This fundamental difference would likely lead to distinct biological activities, as potency and selectivity are often finely tuned by the electronic nature of the substituents.[12][13]
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound in the context of its structural analogs. The analysis highlights that minor structural modifications—specifically, the nature of the substituent at the 2-position—can lead to significant changes in physicochemical properties.
Future research should focus on:
-
Systematic Synthesis: Preparing a broader library of analogs with diverse substituents at the 2-position (e.g., -F, -Br, -OCH₃) to build a more comprehensive SAR model.
-
Biological Screening: Testing these compounds in relevant biological assays (e.g., antimicrobial, anti-inflammatory, or anticancer screens) to identify lead candidates.[14][15] The choice of assay can be guided by the known activities of other substituted benzoic acids.[16][17]
-
Computational Modeling: Employing in silico techniques to predict binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide the synthesis of more potent and drug-like molecules.
By integrating synthetic chemistry with systematic biological evaluation and computational analysis, the potential of the 4-acetyl-2-substituted benzoic acid scaffold as a source of novel therapeutic agents can be fully explored.
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- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
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Safety Operating Guide
Operational Guide: Proper Disposal of 4-Acetyl-2-chlorobenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Acetyl-2-chlorobenzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires specific handling and disposal procedures governed by regulations for halogenated organic compounds. This document is intended for researchers, scientists, and laboratory professionals to ensure that disposal practices mitigate risks to personnel and the environment.
Hazard Profile and Essential Safety Data
A thorough understanding of the chemical's properties and hazards is the foundation of safe handling and disposal. This compound is a solid substance that presents multiple health hazards upon exposure.
Table 1: Chemical Identity and GHS Hazard Classification
| Property | Value | Source |
|---|---|---|
| CAS Number | 115382-35-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | Solid | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled |[1] |
The primary hazards associated with this compound are acute toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause serious skin and eye irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[4]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[4]
-
Respiratory Protection: When handling the powder form or if dust generation is likely, a NIOSH-approved respirator is necessary.[4][5]
Immediate Response Protocols: Spills and Exposures
Accidents require immediate and correct responses to minimize harm. The following protocols are based on established safety data sheet guidelines.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek prompt medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.
Spill Cleanup Protocol
-
Minor Spills:
-
Ensure proper PPE is worn before addressing the spill.
-
Clean up spills immediately to prevent dust dispersal.[5]
-
Use dry cleanup methods; avoid creating dust.[5] Gently sweep or shovel the material into a clean, dry, and sealable container labeled for hazardous waste disposal.[5][7]
-
Avoid using water for the initial cleanup, as this can spread contamination.[4]
-
-
Major Spills:
-
Evacuate the immediate area and alert personnel.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency services.[5]
-
Prevent the spilled material from entering drains or waterways.[5]
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE.
-
The Core Disposal Workflow
The proper disposal of this compound is dictated by its chemical structure—specifically, the presence of a carbon-halogen bond. This classifies it as a Halogenated Organic Compound (HOC) , placing it under stringent environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Step 1: Waste Characterization
All waste containing this compound must be classified as halogenated organic waste . This is the most critical determination, as it dictates the entire subsequent disposal pathway. Mischaracterization can lead to regulatory violations and improper treatment.
Step 2: Segregation of Waste Streams
This is the most crucial operational step. Halogenated waste streams must be kept separate from non-halogenated waste.[11]
-
Causality: Co-mingling halogenated and non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more specialized and expensive disposal methods required for HOCs.[11] Disposal costs for halogenated solvents can be up to three times higher than for their non-halogenated counterparts.[11] Proper segregation is therefore a key principle of waste minimization and cost control.
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Collect waste in its original container or a compatible, chemically resistant container with a secure, sealable lid.[4][7] The container must be clean and dry.
-
Labeling: As soon as the first quantity of waste is added, the container must be labeled.[11] The label must include:
Step 4: Accumulation and Storage
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is clearly marked.[11]
-
The container must be kept closed at all times, except when actively adding waste.[11]
-
Store the container within secondary containment (such as a spill tray) to capture any potential leaks.[11]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[12]
Step 5: Final Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash. The only acceptable disposal route is through your institution's EHS office or a licensed hazardous waste management company.[13][12][14]
-
Mechanism: These certified handlers will transport the waste to an approved treatment, storage, and disposal facility (TSDF). The standard and required treatment for halogenated organic waste is high-temperature incineration.[8] These specialized incinerators are designed to achieve a destruction and removal efficiency (DRE) of 99.99% and are equipped with advanced scrubbing systems to neutralize the corrosive hydrogen chloride (HCl) gas that is produced during the combustion of chlorinated compounds.[8]
Disposal Process Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Patsnap. (n.d.). How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap Eureka. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIC. Retrieved from [Link]
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Gholipour, E., et al. (2021). Recovery Techniques Enabling Circular Chemistry from Wastewater. PMC - NIH. Retrieved from [Link]
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Johns Hopkins Whiting School of Engineering. (n.d.). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]
-
Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 4-Acetyl-2-chlorobenzoic Acid
As researchers and scientists at the forefront of drug development, our daily work involves handling a diverse array of chemical compounds. Ensuring personal and collective safety in the laboratory is not merely a procedural formality but the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of 4-Acetyl-2-chlorobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, grounded in established safety standards and the inherent hazards of the compound.
Understanding the Hazard Profile of this compound
This compound (C₉H₇ClO₃) is a halogenated aromatic carboxylic acid.[1] Its chemical structure necessitates a comprehensive risk assessment before handling. Based on data for the compound and structurally related chemicals, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Given these hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Directive: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions, the quantity of the substance being handled, and the potential for aerosol or dust generation.
Eye and Face Protection: The First Line of Defense
Due to the serious eye irritation potential, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z.87.1 standards are required for all handling procedures.[2]
-
Elevated Risk Scenarios: When there is a significant risk of splashing or dust generation (e.g., weighing and transferring solids, preparing solutions), a face shield must be worn in addition to safety goggles.[2][5]
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is crucial due to the compound's classification as a skin irritant and its potential for dermal toxicity.[1]
-
Lab Coat: A chemical-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[2]
-
Gloves: The choice of glove material is critical. While nitrile gloves are a common choice for general laboratory work, for chlorinated aromatic compounds, their breakthrough times can be short.[6][7] Therefore, a more robust glove selection is warranted.
-
Recommended: Butyl or Viton gloves are preferred for handling chlorinated and organic solvents, offering superior resistance.[8] If these are not available, double-gloving with nitrile gloves may offer additional protection for short-duration tasks, but gloves should be changed immediately upon any sign of contamination.[2][5] Always inspect gloves for any signs of degradation before use.[2][5]
-
-
Additional Protection: For large-scale operations or situations with a high risk of spills, chemical-resistant aprons and boots should be considered.[5][9]
Respiratory Protection: Safeguarding Against Inhalation
As a powdered substance, this compound poses an inhalation risk, especially during weighing and transfer.[2]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[2][5]
-
Respiratory Masks: When engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or higher) should be used.[2][6] A full-face respirator offers the added benefit of eye and face protection.[6][10]
| PPE Category | Minimum Requirement | Recommended for High-Risk Scenarios |
| Eye/Face Protection | Chemical safety goggles (ANSI Z.87.1)[2] | Face shield worn over safety goggles[2][5] |
| Skin/Body Protection | Chemical-resistant lab coat, fully buttoned[2] | Chemical-resistant apron, boots[5][9] |
| Hand Protection | Nitrile gloves (double-gloved for short tasks)[6] | Butyl or Viton gloves[8] |
| Respiratory Protection | Work in a certified chemical fume hood[2][5] | NIOSH-approved respirator (e.g., N95 or higher)[2][6] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[2]
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[2] Designate a specific area for handling this compound.[2]
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]
-
-
Post-Handling:
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[12]
-
Disposal: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company for pickup and disposal.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment that fosters groundbreaking scientific discovery.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
